Product packaging for Cyclohexyl(4-methylphenyl)acetonitrile(Cat. No.:)

Cyclohexyl(4-methylphenyl)acetonitrile

Cat. No.: B240990
M. Wt: 213.32 g/mol
InChI Key: LPGDMHZKVSCFBC-UHFFFAOYSA-N
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Description

Cyclohexyl(4-methylphenyl)acetonitrile is a chemical compound of interest in organic synthesis and pharmaceutical research. As a nitrile-functional molecule, it serves as a versatile building block for the preparation of more complex structures. Nitriles like this one are valuable intermediates that can be transformed into corresponding carboxylic acids or amides through enzymatic or chemical hydrolysis, a process demonstrated with similar methylphenylacetonitrile compounds using biocatalysts such as the marine fungus Aspergillus sydowii . Compounds featuring both cyclohexyl and phenyl rings are often explored in medicinal chemistry for their potential biological activity and their role in modulating the physicochemical properties of drug candidates. The specific stereochemistry at the chiral center of this molecule, if present, could also make it a subject of study in asymmetric synthesis and the development of chiral auxiliaries. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19N B240990 Cyclohexyl(4-methylphenyl)acetonitrile

Properties

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

2-cyclohexyl-2-(4-methylphenyl)acetonitrile

InChI

InChI=1S/C15H19N/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13/h7-10,13,15H,2-6H2,1H3

InChI Key

LPGDMHZKVSCFBC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C#N)C2CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)C2CCCCC2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Cyclohexyl(4-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for Cyclohexyl(4-methylphenyl)acetonitrile is limited. This guide provides identifying information, a proposed synthesis route based on established chemical principles, and predicted properties. All experimental procedures should be conducted with appropriate safety precautions and further optimized for specific laboratory conditions.

Introduction

This compound, systematically named 2-cyclohexyl-2-(p-tolyl)acetonitrile, is an organic compound featuring a quaternary carbon center bonded to a cyclohexyl group, a p-tolyl group, and a nitrile functional group. While specific research on this molecule is not widely published, its structural motifs are of interest in medicinal chemistry and materials science. This document aims to provide a comprehensive overview of its known identifiers and a projection of its chemical properties and synthesis based on analogous compounds.

Chemical and Physical Properties

Due to the scarcity of experimental data for the title compound, the following table summarizes its basic identifiers and provides data for a key precursor, 4-methylphenylacetonitrile.

PropertyThis compound (CAS: 81311-83-3)[1][2][3][4]4-Methylphenylacetonitrile (CAS: 2947-61-7)[5]
Systematic Name 2-cyclohexyl-2-(4-methylphenyl)acetonitrile2-(p-tolyl)acetonitrile
Molecular Formula C₁₅H₁₉NC₉H₉N
Molecular Weight 213.32 g/mol 131.17 g/mol
Boiling Point Data not available242-243 °C (lit.)
Melting Point Data not available18 °C (lit.)
Density Data not available0.992 g/mL at 25 °C (lit.)
Refractive Index Data not availablen20/D 1.519 (lit.)
Solubility Predicted to be soluble in organic solvents, insoluble in water.Insoluble in water, soluble in alcohol and ether.

Proposed Synthesis Protocol

A plausible synthetic route to this compound is the alkylation of 4-methylphenylacetonitrile with a cyclohexyl halide. This reaction is a classic example of C-alkylation of a carbanion.

Reaction Scheme:

Materials:

  • 4-Methylphenylacetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Cyclohexyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Addition funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Carbanion:

    • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere, add sodium hydride (1.1 equivalents) carefully washed with anhydrous hexane to remove the mineral oil.

    • Add anhydrous DMF to the flask.

    • Dissolve 4-methylphenylacetonitrile (1.0 equivalent) in anhydrous DMF and add it dropwise to the sodium hydride suspension at 0 °C (ice bath).

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Alkylation Reaction:

    • Add cyclohexyl bromide (1.2 equivalents) dropwise to the reaction mixture at room temperature.

    • After the addition, heat the reaction mixture to 60-70 °C and maintain it for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and cautiously quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Safety and Handling

  • Nitrile Compounds: Acetonitrile and related compounds can be toxic if inhaled, ingested, or absorbed through the skin.[6][7][8] They may release cyanide in the body.[6]

  • Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere.

  • Cyclohexyl Bromide: A lachrymator and skin irritant.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-Methylphenylacetonitrile 4-Methylphenylacetonitrile Deprotonation Deprotonation (Carbanion Formation) 4-Methylphenylacetonitrile->Deprotonation Cyclohexyl_Bromide Cyclohexyl Bromide Alkylation Alkylation (C-C Bond Formation) Cyclohexyl_Bromide->Alkylation NaH Sodium Hydride NaH->Deprotonation DMF DMF DMF->Deprotonation Deprotonation->Alkylation Quenching Quenching Alkylation->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or mechanism of action of this compound. Therefore, a signaling pathway diagram cannot be provided at this time. Research into the biological effects of this and structurally related compounds could be a potential area for future investigation.

References

In-Depth Technical Guide to the Synthesis of Cyclohexyl(4-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthetic routes for producing Cyclohexyl(4-methylphenyl)acetonitrile, a valuable compound in medicinal chemistry and materials science. This guide details two primary synthetic pathways, complete with experimental protocols, quantitative data, and process visualizations to aid in research and development.

Executive Summary

This compound can be efficiently synthesized through two principal methods: a two-step process involving a Knoevenagel condensation followed by catalytic hydrogenation, and a one-step direct alkylation of 4-methylphenylacetonitrile. Both methods offer distinct advantages and are detailed herein to provide researchers with a comprehensive understanding of the available synthetic strategies. This guide presents detailed methodologies, comparative data, and visual representations of the chemical processes.

Route 1: Knoevenagel Condensation and Subsequent Hydrogenation

This two-step pathway first involves the base-catalyzed condensation of 4-methylphenylacetonitrile with cyclohexanone to form an unsaturated intermediate, which is then reduced to the target compound.

Step 1: Synthesis of Cyclohexylidene(4-methylphenyl)acetonitrile

The initial step is a Knoevenagel condensation, which yields the α,β-unsaturated nitrile intermediate.

Reaction Pathway:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products p-Tolylacetonitrile 4-Methylphenylacetonitrile Intermediate Cyclohexylidene(4-methylphenyl)acetonitrile p-Tolylacetonitrile->Intermediate Cyclohexanone Cyclohexanone Cyclohexanone->Intermediate KOH Potassium Hydroxide (KOH) KOH->Intermediate Base Catalyst Water H2O

Caption: Knoevenagel condensation of 4-methylphenylacetonitrile and cyclohexanone.

Experimental Protocol:

A detailed protocol is adapted from patent literature describing a similar synthesis.[1]

  • Reaction Setup: A reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation apparatus (e.g., Dean-Stark trap) is charged with cyclohexanone (1.2 equivalents) and 4-methylphenylacetonitrile (1.0 equivalent).

  • Catalyst Addition: Powdered potassium hydroxide (0.2 equivalents) is added to the mixture.

  • Reaction Conditions: The mixture is heated to 120-130°C. Water is removed azeotropically with excess cyclohexanone over a period of 2-3 hours.

  • Workup: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., toluene) and washed with water to remove the catalyst. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation followed by recrystallization from a solvent like hexane to yield the pure cyclohexylidene(4-methylphenyl)acetonitrile.

Step 2: Catalytic Hydrogenation of Cyclohexylidene(4-methylphenyl)acetonitrile

The double bond in the intermediate is reduced to afford the final saturated nitrile.

Reaction Pathway:

G cluster_reactants Reactant cluster_reagents Reagents cluster_products Product Intermediate Cyclohexylidene(4-methylphenyl)acetonitrile Final_Product This compound Intermediate->Final_Product H2 Hydrogen Gas (H2) H2->Final_Product Catalyst Pd/C or Raney Ni Catalyst->Final_Product Catalyst

Caption: Catalytic hydrogenation of the unsaturated intermediate.

Experimental Protocol:

This is a general procedure for the catalytic hydrogenation of α,β-unsaturated nitriles.

  • Reaction Setup: The unsaturated nitrile (1.0 equivalent) is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a high-pressure hydrogenation vessel (autoclave).

  • Catalyst Addition: A catalytic amount of Palladium on carbon (5-10 wt%) or Raney Nickel is carefully added to the solution.

  • Reaction Conditions: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating (40-60°C) until hydrogen uptake ceases.

  • Workup: The reaction mixture is filtered through a pad of celite to remove the catalyst.

  • Purification: The solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Quantitative Data (Route 1)
StepReactantsReagentsProductYieldPurity
14-Methylphenylacetonitrile, CyclohexanoneKOHCyclohexylidene(4-methylphenyl)acetonitrile~63%[1]>98% (after recrystallization)
2Cyclohexylidene(4-methylphenyl)acetonitrileH₂, Pd/C or Raney NiThis compound>90% (Estimated)>98% (after purification)
Overall ~57%

Route 2: Direct Alkylation of 4-Methylphenylacetonitrile

This pathway involves the direct alkylation of the carbanion of 4-methylphenylacetonitrile with a cyclohexyl electrophile, offering a more direct, one-step approach to the final product.

Reaction Pathway:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product p-Tolylacetonitrile 4-Methylphenylacetonitrile Final_Product This compound p-Tolylacetonitrile->Final_Product Cyclohexyl_Halide Cyclohexyl Bromide/Iodide Cyclohexyl_Halide->Final_Product Base Strong Base (e.g., NaH, LDA) Base->Final_Product Deprotonation Solvent Aprotic Solvent (e.g., THF, DMF)

Caption: Direct alkylation of 4-methylphenylacetonitrile.

Experimental Protocol:

This is a representative protocol for the alkylation of arylacetonitriles.

  • Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a strong base such as sodium hydride (NaH, 1.1 equivalents) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Carbanion Formation: A solution of 4-methylphenylacetonitrile (1.0 equivalent) in the same anhydrous solvent is added dropwise to the base suspension at 0°C. The mixture is stirred for 30-60 minutes to ensure complete formation of the carbanion.

  • Alkylation: Cyclohexyl bromide or iodide (1.1 equivalents) is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting material.

  • Workup: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Route 2)
StepReactantsReagentsProductYieldPurity
14-Methylphenylacetonitrile, Cyclohexyl HalideStrong Base (e.g., NaH)This compound50-70% (Estimated)>98% (after purification)

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to both synthetic routes, from reaction setup to final product analysis.

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage cluster_analysis Analysis Stage A Reaction Setup B Addition of Reactants & Reagents A->B C Reaction Monitoring (TLC/GC) B->C D Quenching C->D E Extraction & Washing D->E F Drying & Solvent Removal E->F G Distillation / Column Chromatography F->G H Spectroscopic Analysis (NMR, IR, MS) G->H I Purity Determination (GC/HPLC) H->I

Caption: Generalized experimental workflow for synthesis and analysis.

Characterization of this compound

Predicted Spectroscopic Data:

TechniqueExpected Features
¹H NMR δ (ppm): 7.2-7.3 (d, 2H, Ar-H), 7.1-7.2 (d, 2H, Ar-H), 3.5-3.7 (d, 1H, CH-CN), 2.3-2.4 (s, 3H, Ar-CH₃), 1.0-2.0 (m, 11H, cyclohexyl-H)
¹³C NMR δ (ppm): ~138 (Ar-C), ~130 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~120 (CN), ~45 (Cyclohexyl-CH), ~35 (CH-CN), ~30 (Cyclohexyl-CH₂), ~26 (Cyclohexyl-CH₂), ~25 (Cyclohexyl-CH₂), ~21 (Ar-CH₃)
IR (cm⁻¹) ~2240 (C≡N stretch), ~2930, 2850 (C-H stretch, aliphatic), ~1610, 1510 (C=C stretch, aromatic)
Mass Spec (EI) m/z: 213 (M⁺), 156 (M - C₄H₉), 131 (M - C₆H₁₀), 116, 91

This comprehensive guide provides the necessary details for the successful synthesis and characterization of this compound, empowering researchers in their scientific endeavors.

References

An In-depth Technical Guide to 2-Cyclohexyl-2-(4-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 2-Cyclohexyl-2-(4-methylphenyl)acetonitrile

This technical guide provides a comprehensive overview of 2-cyclohexyl-2-(4-methylphenyl)acetonitrile, also known as α-cyclohexyl-p-tolylacetonitrile. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its chemical properties, synthesis, and spectroscopic characterization.

Chemical and Physical Properties

2-Cyclohexyl-2-(4-methylphenyl)acetonitrile is a nitrile derivative with a molecular formula of C15H19N.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
IUPAC Name 2-Cyclohexyl-2-(4-methylphenyl)acetonitrile
CAS Number 81311-83-3[1][2]
Molecular Formula C15H19N[1][2]
Molar Mass 213.32 g/mol [1][2]
Melting Point 56.5-57.5 °C[1]
Boiling Point (Predicted) 341.6 ± 11.0 °C[1]
Density (Predicted) 1.007 ± 0.06 g/cm³[1]

Synthesis

The synthesis of 2-cyclohexyl-2-(4-methylphenyl)acetonitrile can be achieved through the alkylation of 4-methylphenylacetonitrile (also known as p-tolylacetonitrile) with a cyclohexyl halide. A plausible synthetic route is outlined below, based on general procedures for the alkylation of activated nitriles.

Synthetic Pathway

Synthesis_of_2-cyclohexyl-2-(4-methylphenyl)acetonitrile Synthesis of 2-cyclohexyl-2-(4-methylphenyl)acetonitrile 4-methylphenylacetonitrile 4-Methylphenylacetonitrile Product 2-Cyclohexyl-2-(4-methylphenyl)acetonitrile 4-methylphenylacetonitrile->Product 1. Deprotonation Cyclohexyl_halide Cyclohexyl Halide (e.g., Bromide) Cyclohexyl_halide->Product 2. Nucleophilic Substitution Base Strong Base (e.g., NaNH2, NaH) Base->4-methylphenylacetonitrile Solvent Anhydrous Solvent (e.g., Toluene, THF) Solvent->4-methylphenylacetonitrile Workup Aqueous Workup & Purification Product->Workup

Caption: Proposed synthetic pathway for 2-cyclohexyl-2-(4-methylphenyl)acetonitrile.

Experimental Protocol

Materials:

  • 4-Methylphenylacetonitrile

  • Cyclohexyl bromide

  • Sodium amide (NaNH₂) or Sodium hydride (NaH)

  • Anhydrous toluene or Tetrahydrofuran (THF)

  • Ammonium chloride solution (saturated)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: A strong base, such as sodium amide or sodium hydride, is suspended in an anhydrous solvent like toluene or THF. 4-Methylphenylacetonitrile, dissolved in the same anhydrous solvent, is added dropwise to the suspension at a controlled temperature (typically 0 °C to room temperature). The mixture is stirred for a period to ensure complete formation of the carbanion.

  • Alkylation: Cyclohexyl bromide is then added dropwise to the reaction mixture. The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure 2-cyclohexyl-2-(4-methylphenyl)acetonitrile.

Spectroscopic Data

Detailed experimental spectroscopic data for 2-cyclohexyl-2-(4-methylphenyl)acetonitrile is not widely published. However, based on the known spectra of closely related compounds like cyclohexylphenylacetonitrile[3], the following characteristic peaks can be anticipated.

Predicted ¹H NMR Spectral Data (CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.2-7.4m4HAromatic protons (p-disubstituted ring)
~ 3.5-3.7d1HMethine proton (CH-CN)
~ 2.3s3HMethyl protons (-CH₃)
~ 1.0-2.0m11HCyclohexyl protons
Predicted ¹³C NMR Spectral Data (CDCl₃)
Chemical Shift (δ) ppmAssignment
~ 138-140Quaternary aromatic carbon (C-CH₃)
~ 130-135Quaternary aromatic carbon (C-CH)
~ 129-130Aromatic CH
~ 127-128Aromatic CH
~ 120-122Nitrile carbon (-C≡N)
~ 50-55Methine carbon (CH-CN)
~ 40-45Cyclohexyl CH
~ 25-35Cyclohexyl CH₂
~ 21Methyl carbon (-CH₃)
Predicted IR Spectral Data
Wavenumber (cm⁻¹)Assignment
~ 2240-2260C≡N stretch (nitrile)
~ 2850-2950C-H stretch (aliphatic)
~ 3000-3100C-H stretch (aromatic)
~ 1600, 1500, 1450C=C stretch (aromatic ring)
Predicted Mass Spectrometry Data
m/zAssignment
213[M]⁺ (Molecular ion)
130[M - C₆H₁₁]⁺
83[C₆H₁₁]⁺

Applications and Biological Activity

The primary application found for structurally similar compounds, such as 2-cyclohexylidene-2-phenylacetonitrile and its ortho-tolyl analog, is in the fragrance industry as odorants.[4] There is currently limited publicly available information on the specific biological activity or potential applications in drug development for 2-cyclohexyl-2-(4-methylphenyl)acetonitrile. Further research would be required to explore its pharmacological properties.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like 2-cyclohexyl-2-(4-methylphenyl)acetonitrile.

Compound_Characterization_Workflow Workflow for Synthesis and Characterization Synthesis Synthesis of Target Compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR IR IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS Purity_Analysis Purity Analysis (e.g., HPLC, Elemental Analysis) Structure_Confirmation->Purity_Analysis Biological_Screening Biological Activity Screening Purity_Analysis->Biological_Screening Data_Analysis Data Analysis and Interpretation Biological_Screening->Data_Analysis Report Technical Report Generation Data_Analysis->Report

Caption: A logical workflow for the synthesis and characterization of a chemical compound.

References

An In-depth Technical Guide to the Starting Materials for Cyclohexyl(4-methylphenyl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Cyclohexyl(4-methylphenyl)acetonitrile, a key intermediate in the synthesis of various compounds of interest in drug development. The focus is on the starting materials, reaction methodologies, and quantitative data to facilitate laboratory-scale synthesis and process development.

Introduction

This compound, also known as α-cyclohexyl-p-tolylacetonitrile, is a valuable building block in organic synthesis. Its structure, featuring a quaternary carbon with both a cyclohexyl and a p-tolyl group, makes it a precursor to a range of more complex molecules. This guide details the most common and effective synthetic strategies for its preparation, with a focus on providing actionable experimental details and comparative data.

Synthetic Pathways and Starting Materials

Two primary synthetic pathways have been identified for the synthesis of this compound. Both routes utilize readily available starting materials and established organic transformations.

Pathway 1: Alkylation of 4-Methylphenylacetonitrile

This is a direct and efficient approach involving the C-alkylation of 4-methylphenylacetonitrile (also known as p-tolylacetonitrile) with a suitable cyclohexyl electrophile, such as cyclohexyl bromide or cyclohexyl iodide. The reaction is typically carried out in the presence of a strong base to deprotonate the benzylic position of the nitrile, forming a carbanion that subsequently attacks the cyclohexyl halide.

Starting Materials:

  • 4-Methylphenylacetonitrile (p-tolylacetonitrile): A commercially available aromatic nitrile.

  • Cyclohexyl Halide (e.g., Cyclohexyl Bromide, Cyclohexyl Iodide): The electrophilic source of the cyclohexyl group. Cyclohexyl bromide is a common choice due to its reactivity and commercial availability.

  • Base: A strong base is required to generate the nucleophilic carbanion. Common bases include sodium amide (NaNH₂), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).

  • Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or dimethylformamide (DMF) are typically used to prevent quenching of the carbanion.

Phase-Transfer Catalysis (PTC) as a Green Alternative:

Phase-transfer catalysis offers a more practical and environmentally friendly approach to this alkylation.[1] In a typical PTC setup, the reaction is performed in a biphasic system (e.g., an organic solvent and an aqueous solution of a base like sodium hydroxide). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the nitrile, and the resulting carbanion then reacts with the cyclohexyl halide.[1][2] This method often leads to high yields, reduces the need for hazardous anhydrous solvents and strong bases, and simplifies the workup procedure.[1][3]

Pathway 2: Condensation of 4-Methylphenylacetonitrile with Cyclohexanone followed by Reduction

This two-step pathway first involves a Knoevenagel-type condensation of 4-methylphenylacetonitrile with cyclohexanone to form an unsaturated intermediate, cyclohexylidene-(4-methylphenyl)acetonitrile. This intermediate is then reduced to the desired saturated product.

Step 1: Condensation Reaction

Starting Materials:

  • 4-Methylphenylacetonitrile (p-tolylacetonitrile): As in Pathway 1.

  • Cyclohexanone: A readily available cyclic ketone.

  • Base: A base is used to catalyze the condensation. Common choices include potassium hydroxide (KOH) or sodium ethoxide (NaOEt).[4]

  • Solvent: The reaction can often be run in an excess of one of the reactants or in a suitable solvent like ethanol or acetonitrile.

Step 2: Reduction of the Unsaturated Intermediate

The double bond in cyclohexylidene-(4-methylphenyl)acetonitrile needs to be selectively reduced without affecting the nitrile or aromatic ring.

Reducing Agents:

  • Catalytic Hydrogenation: This is a common method for reducing carbon-carbon double bonds. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere are effective.

  • Chemical Reduction: Reagents like sodium borohydride (NaBH₄) in the presence of a transition metal salt (e.g., NiCl₂) or other specialized reducing agents can also be employed. The use of sodium borohydride alone is generally effective for the reduction of conjugated aldehydes and ketones, and its efficacy for conjugated nitriles can be system-dependent.[5]

Data Presentation

The following tables summarize the key starting materials and typical reaction conditions for the synthesis of this compound.

Table 1: Starting Materials and Reagents

Compound Name Structure Role in Synthesis Pathway(s)
4-Methylphenylacetonitrilep-tolylacetonitrileNucleophile Precursor1 and 2
Cyclohexyl BromideElectrophile1
CyclohexanoneElectrophile2
Sodium AmideNaNH₂Strong Base1
Sodium HydroxideNaOHBase (PTC)1
Tetrabutylammonium Bromide(C₄H₉)₄NBrPhase-Transfer Catalyst1
Potassium HydroxideKOHBase2
Palladium on CarbonPd/CHydrogenation Catalyst2
Sodium BorohydrideNaBH₄Reducing Agent2

Experimental Protocols

Protocol 1: Alkylation of 4-Methylphenylacetonitrile via Phase-Transfer Catalysis (Representative Procedure)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylphenylacetonitrile (1 equivalent), cyclohexyl bromide (1.2 equivalents), toluene (5-10 volumes), and tetrabutylammonium bromide (0.05 equivalents).

  • Addition of Base: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (3-5 equivalents).

  • Reaction: Heat the mixture to 70-80 °C and maintain stirring for 4-6 hours, or until TLC analysis indicates the consumption of the starting nitrile.

  • Work-up: Cool the reaction mixture to room temperature and add water to dissolve any precipitated salts. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Two-Step Synthesis via Condensation and Reduction (Representative Procedure)

Step A: Condensation of 4-Methylphenylacetonitrile with Cyclohexanone

  • Reaction Setup: In a round-bottom flask, dissolve 4-methylphenylacetonitrile (1 equivalent) and cyclohexanone (1.1 equivalents) in ethanol.

  • Addition of Base: Add a catalytic amount of a strong base, such as a freshly prepared solution of sodium ethoxide in ethanol (0.1 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).

  • Isolation: Remove the solvent under reduced pressure. The resulting crude cyclohexylidene-(4-methylphenyl)acetonitrile may be used directly in the next step or purified by crystallization or chromatography.

Step B: Reduction of Cyclohexylidene-(4-methylphenyl)acetonitrile

  • Reaction Setup: Dissolve the crude cyclohexylidene-(4-methylphenyl)acetonitrile from Step A in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature and atmospheric pressure.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by vacuum distillation or column chromatography.

Visualizations

Diagram 1: Synthesis Pathway via Alkylation

Alkylation_Pathway tolylacetonitrile 4-Methylphenylacetonitrile product This compound tolylacetonitrile->product Alkylation cyclohexyl_bromide Cyclohexyl Bromide cyclohexyl_bromide->product base Base (e.g., NaH, NaOH/PTC) base->tolylacetonitrile Deprotonation

Caption: Alkylation of 4-methylphenylacetonitrile with cyclohexyl bromide.

Diagram 2: Two-Step Synthesis Pathway

Condensation_Reduction_Pathway tolylacetonitrile 4-Methylphenylacetonitrile intermediate Cyclohexylidene-(4-methylphenyl)acetonitrile tolylacetonitrile->intermediate Condensation cyclohexanone Cyclohexanone cyclohexanone->intermediate product This compound intermediate->product Reduction base Base (e.g., KOH) base->tolylacetonitrile Catalysis reducing_agent Reducing Agent (e.g., H₂/Pd-C) reducing_agent->intermediate

Caption: Two-step synthesis via condensation followed by reduction.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: direct alkylation of 4-methylphenylacetonitrile or a two-step condensation-reduction sequence starting from the same nitrile and cyclohexanone. The choice of pathway may depend on factors such as the availability of reagents, desired scale, and environmental considerations. The use of phase-transfer catalysis for the alkylation route presents a particularly attractive option for its efficiency and greener profile. This guide provides the foundational knowledge and representative protocols to enable researchers and drug development professionals to synthesize this important chemical intermediate. Further optimization of the provided reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

An In-depth Technical Guide to Cyclohexyl(4-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl(4-methylphenyl)acetonitrile, a substituted arylacetonitrile, represents a molecule of interest within medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its discovery, synthesis, and physicochemical properties. While direct pharmacological data on this specific compound is limited in publicly accessible literature, this document extrapolates potential biological activities based on structurally related compounds. Detailed experimental protocols for its synthesis are presented, along with a logical workflow for its preparation. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel small molecules for drug discovery and development.

Introduction and Historical Context

The discovery of this compound is not prominently documented in seminal publications, suggesting it may have emerged from broader synthetic explorations of α-arylacetonitriles rather than a targeted discovery campaign. The historical development of α-arylacetonitriles is rooted in the early days of organic and pharmaceutical chemistry, where these scaffolds served as versatile intermediates for a variety of therapeutic agents. Phenylacetonitrile and its derivatives have been instrumental in the synthesis of compounds with diverse biological activities. The introduction of a cyclohexyl group at the α-position and a methyl group on the phenyl ring modifies the lipophilicity and steric profile of the parent molecule, properties that are critically evaluated in drug design to influence potency, selectivity, and pharmacokinetic parameters.

Synthesis and Experimental Protocols

The synthesis of this compound can be efficiently achieved through a two-step process:

  • Knoevenagel-type condensation of 4-methylphenylacetonitrile (also known as p-tolylacetonitrile) with cyclohexanone to yield the unsaturated intermediate, Cyclohexylidene(4-methylphenyl)acetonitrile.

  • Catalytic hydrogenation of the resulting intermediate to afford the saturated target compound, this compound.

Step 1: Synthesis of Cyclohexylidene(4-methylphenyl)acetonitrile

A detailed experimental protocol for this condensation is available in the patent literature, which describes the synthesis of structurally similar compounds.

Experimental Protocol:

  • Reactants:

    • Cyclohexanone

    • p-Tolylacetonitrile

    • Potassium Hydroxide (KOH)

  • Procedure: A mixture of cyclohexanone and p-tolylacetonitrile is treated with potassium hydroxide. The resulting mixture is heated to 120°C (with an oil bath temperature of 140°C) for 2 hours, during which water is removed azeotropically with excess cyclohexanone. The temperature is then raised to 130°C (oil bath at 150°C) for 30 minutes. After cooling to 60°C, the viscous mixture is diluted with a suitable solvent (e.g., toluene) for further workup.

  • Purification: The crude product can be purified by short-path distillation followed by recrystallization from a solvent like hexane to yield the crystalline product.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

The reduction of the exocyclic double bond in Cyclohexylidene(4-methylphenyl)acetonitrile is typically achieved through catalytic hydrogenation.

Experimental Protocol (General):

  • Reactants:

    • Cyclohexylidene(4-methylphenyl)acetonitrile

    • Hydrogen Gas (H₂)

    • Palladium on Carbon (Pd/C) catalyst (typically 5-10 wt%)

  • Solvent: A suitable organic solvent such as ethanol, methanol, or ethyl acetate.

  • Procedure: The unsaturated nitrile is dissolved in the chosen solvent in a pressure-resistant vessel. The Pd/C catalyst is added to the solution. The vessel is then purged with hydrogen gas and subsequently pressurized with hydrogen to a desired pressure (typically 1-5 atm). The reaction mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases, indicating the completion of the reaction.

  • Workup and Purification: The reaction mixture is filtered to remove the Pd/C catalyst. The solvent is then removed from the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₉NPubChem[1]
Molecular Weight 213.32 g/mol PubChem[1]
CAS Number 81311-83-3-
Appearance Predicted: Solid-
Melting Point Not reported-
Boiling Point Predicted: 341.6 °C at 760 mmHg-
Solubility Predicted: Poorly soluble in water-
logP (octanol/water) Predicted: 4.3-

Potential Biological and Pharmacological Activities (Extrapolated)

  • Central Nervous System (CNS) Activity: Phenylacetonitrile derivatives are known to exhibit a wide range of CNS activities. The lipophilic nature of the cyclohexyl and p-tolyl groups may facilitate penetration of the blood-brain barrier. Structurally related compounds have been investigated for their potential as anticonvulsant, antidepressant, and anxiolytic agents.

  • Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or participate in other interactions with biological targets. Various substituted nitriles have been explored as inhibitors of enzymes such as fatty acid amide hydrolase (FAAH).

  • Receptor Modulation: The overall shape and electronic properties of the molecule could allow it to interact with various receptors in the CNS.

It is crucial to emphasize that these are hypothetical activities based on chemical similarity, and dedicated biological screening would be necessary to confirm any pharmacological effects.

Logical and Experimental Workflows

Synthetic Workflow Diagram

Synthesis_Workflow p_tolylacetonitrile p-Tolylacetonitrile condensation Knoevenagel Condensation p_tolylacetonitrile->condensation cyclohexanone Cyclohexanone cyclohexanone->condensation intermediate Cyclohexylidene(4-methylphenyl)acetonitrile condensation->intermediate KOH, Heat hydrogenation Catalytic Hydrogenation intermediate->hydrogenation H₂, Pd/C final_product This compound hydrogenation->final_product

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a readily accessible compound through a two-step synthetic sequence. While its specific history and biological activities are not well-documented, its structural features suggest potential for CNS-related pharmacological effects. This technical guide provides a solid foundation for researchers interested in synthesizing and exploring the therapeutic potential of this and related α-arylacetonitrile derivatives. Further investigation is warranted to elucidate its pharmacological profile and potential as a lead compound in drug discovery programs.

References

Methodological & Application

Application Notes and Protocols: Cyclohexyl(4-methoxyphenyl)acetonitrile as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile , a crucial intermediate in the production of the antidepressant drug Venlafaxine. While the initial query specified Cyclohexyl(4-methylphenyl)acetonitrile, the primary literature and industrial applications point towards the methoxy- and hydroxy-substituted analog as the key precursor for this widely used pharmaceutical.

Introduction

(1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile is a pivotal building block in the synthesis of Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, anxiety, and panic disorders. The unique structure of this intermediate, featuring a nitrile group and a tertiary alcohol on a cyclohexyl ring attached to a methoxyphenyl moiety, allows for its efficient conversion to the final active pharmaceutical ingredient (API). This document outlines the primary synthetic routes, detailed experimental protocols, and the biological context of the end-product, Venlafaxine.

Synthetic Applications and Protocols

The primary application of (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile is in the multi-step synthesis of Venlafaxine. The general synthetic pathway involves the formation of this key intermediate, followed by reduction of the nitrile group and subsequent N,N-dimethylation.

Synthesis of (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile (Intermediate I)

The formation of Intermediate I is typically achieved through a base-catalyzed condensation reaction between 4-methoxyphenylacetonitrile and cyclohexanone.[1][2] Various bases and reaction conditions have been reported, each with its own advantages in terms of yield, purity, and industrial scalability.

This protocol is a composite of methodologies reported in the literature.

Materials:

  • 4-Methoxyphenylacetonitrile

  • Cyclohexanone

  • Sodium methoxide (or other suitable base like sodium hydroxide)

  • Methanol (or other suitable solvent like toluene)

  • Toluene

  • Water

  • Hexane

Procedure:

  • To a stirred solution of 4-methoxyphenylacetonitrile in methanol, add sodium methoxide at a controlled temperature (e.g., 0-5°C).

  • Slowly add cyclohexanone to the reaction mixture while maintaining the temperature.

  • Allow the reaction to proceed at room temperature for several hours (e.g., 10-12 hours) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent like toluene.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile as a crystalline solid.

Synthesis of Venlafaxine from Intermediate I

The conversion of (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile to Venlafaxine involves a two-step process: reduction of the nitrile to a primary amine, followed by methylation.

The nitrile group of Intermediate I is reduced to a primary amine. Common methods include catalytic hydrogenation.

Materials:

  • (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile (Intermediate I)

  • Raney Nickel (or Palladium on carbon)

  • Methanol (or acetic acid)

  • Ammonia (optional, used in some procedures)

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, charge Intermediate I, a suitable solvent (e.g., methanol), and the catalyst (e.g., Raney Nickel).

  • If specified by the chosen protocol, add aqueous ammonia.

  • Pressurize the autoclave with hydrogen gas (e.g., 4-5 kg/cm ²).

  • Heat the reaction mixture to a specified temperature (e.g., 50°C) and maintain for several hours (e.g., 7-8 hours).[3]

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reactor and carefully vent the hydrogen gas.

  • Filter the catalyst from the reaction mixture.

  • Concentrate the filtrate under reduced pressure to obtain the crude Intermediate II.

The primary amine of Intermediate II is converted to a tertiary amine via reductive amination, commonly using the Eschweiler-Clarke reaction.[3]

Materials:

  • 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (Intermediate II)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Water

  • Sodium hydroxide solution

  • Ethyl acetate

Procedure:

  • To a stirred mixture of Intermediate II and water, add formic acid and formaldehyde solution.

  • Heat the reaction mixture to reflux (e.g., 90-98°C) for an extended period (e.g., 19-20 hours).[3][4]

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and basify with a sodium hydroxide solution to a pH of approximately 10-11.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield crude Venlafaxine.

  • The final product can be further purified by conversion to its hydrochloride salt and recrystallization.

Data Presentation

The following tables summarize quantitative data from various reported synthetic methods for Venlafaxine and its key intermediate.

Table 1: Synthesis of (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile

Starting MaterialsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-methoxyphenylacetonitrile, CyclohexanoneSodium methoxideMethanolRoom Temp6~91[5]
4-methoxyphenylacetonitrile, CyclohexanoneSodium hydroxideWater/PEG-4000-2013.590Patent WO2007/94008
4-methoxyphenylacetonitrile, CyclohexanonePotassium hydroxideTolueneRoom Temp-QuantitativeChavan et al., 2005
4-methoxyphenylacetonitrile, Cyclohexanonen-ButyllithiumTHF-78--US Patent 4,535,186

Table 2: Synthesis of Venlafaxine from (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile

Reduction MethodMethylation MethodOverall Yield (%)Reference
Catalytic Hydrogenation (Rh/Alumina)Eschweiler-Clarke<25[5]
Catalytic Hydrogenation (Raney Nickel)Eschweiler-Clarke55[5]
Catalytic Hydrogenation (Pd/C)Eschweiler-Clarke60[4]
NaBH₄/CH₃I/PTCMethylation67[1]
Catalytic Hydrogenation (Raney Nickel)Eschweiler-Clarke66 (intermediate)[3]

Mandatory Visualizations

Synthetic Workflow for Venlafaxine

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: N,N-Dimethylation 4-Methoxyphenylacetonitrile 4-Methoxyphenylacetonitrile Intermediate_I (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile 4-Methoxyphenylacetonitrile->Intermediate_I Condensation Cyclohexanone Cyclohexanone Cyclohexanone->Intermediate_I Base (e.g., NaOMe) Base (e.g., NaOMe) Base (e.g., NaOMe)->Intermediate_I Intermediate_II 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol Intermediate_I->Intermediate_II Reduction Venlafaxine Venlafaxine Intermediate_II->Venlafaxine Eschweiler-Clarke Reaction Catalyst (e.g., Raney Ni) Catalyst (e.g., Raney Ni) Catalyst (e.g., Raney Ni)->Intermediate_II H2 H2 H2->Intermediate_II Formaldehyde Formaldehyde Formaldehyde->Venlafaxine Formic_Acid Formic Acid Formic_Acid->Venlafaxine

Caption: Synthetic workflow for Venlafaxine.

Signaling Pathway of Venlafaxine

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) Vesicle Serotonin 5-HT Serotonin_Vesicle->Serotonin Release Norepinephrine_Vesicle Norepinephrine (NE) Vesicle Norepinephrine NE Norepinephrine_Vesicle->Norepinephrine Release SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Serotonin->SERT Reuptake Serotonin_Receptor 5-HT Receptor Serotonin->Serotonin_Receptor Binds Norepinephrine->NET Reuptake Norepinephrine_Receptor NE Receptor Norepinephrine->Norepinephrine_Receptor Binds Neuronal_Response Alleviation of Depressive Symptoms Serotonin_Receptor->Neuronal_Response Norepinephrine_Receptor->Neuronal_Response Venlafaxine Venlafaxine Venlafaxine->SERT Inhibits Venlafaxine->NET Inhibits

Caption: Mechanism of action of Venlafaxine.

References

Application Note: Synthesis of Cyclohexyl(4-methylphenyl)acetonitrile via Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of Cyclohexyl(4-methylphenyl)acetonitrile, a valuable intermediate in pharmaceutical and fine chemical synthesis. The described method utilizes phase-transfer catalysis (PTC), a green and efficient technique that facilitates the reaction between reactants in immiscible phases, leading to high yields and simplified purification. This protocol is designed for laboratory-scale synthesis and can be adapted for process development.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry. The alkylation of arylacetonitriles is a key synthetic transformation to access these compounds. Traditional methods often require strong bases and anhydrous conditions, which can be challenging to handle and scale up. Phase-transfer catalysis offers a robust alternative, enabling the use of aqueous bases and organic solvents, thus simplifying the reaction setup and workup procedures.[1][2][3] This protocol details the C-alkylation of 4-methylphenylacetonitrile with cyclohexyl bromide using a quaternary ammonium salt as the phase-transfer catalyst.

Reaction Scheme

The synthesis proceeds via the deprotonation of 4-methylphenylacetonitrile by a strong base in an aqueous phase. The resulting carbanion is then transferred to the organic phase by the phase-transfer catalyst, where it undergoes nucleophilic substitution with cyclohexyl bromide to yield the desired product.

Experimental Protocol

Materials:

  • 4-Methylphenylacetonitrile

  • Cyclohexyl bromide

  • Sodium hydroxide (50% w/v aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Deionized water

  • Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer)

  • Heating mantle with temperature control

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-methylphenylacetonitrile (1.0 eq) and toluene (50 mL).

  • Addition of Catalyst: Add tetrabutylammonium bromide (TBAB, 0.1 eq) to the flask.

  • Addition of Base: With vigorous stirring, add 50% aqueous sodium hydroxide solution (5.0 eq) dropwise from the dropping funnel over 15 minutes.

  • Addition of Alkylating Agent: Following the addition of the base, add cyclohexyl bromide (1.2 eq) dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to 80°C and maintain vigorous stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (50 mL) and separate the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Data Presentation

Reagent/ProductMolecular Weight ( g/mol )MolesEquivalentsAmount Used
4-Methylphenylacetonitrile131.180.07621.010.0 g
Cyclohexyl bromide163.070.09141.214.9 g (11.0 mL)
Sodium Hydroxide (50% aq.)40.000.3815.030.5 mL
Tetrabutylammonium Bromide (TBAB)322.370.007620.12.46 g
This compound213.32--Theoretical Yield: 16.25 g

Expected Yield: 75-85% Appearance: Colorless to pale yellow oil. Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Experimental Workflow

SynthesisWorkflow A 1. Reaction Setup (4-Methylphenylacetonitrile, Toluene) B 2. Add Catalyst (TBAB) A->B C 3. Add Base (50% aq. NaOH) B->C D 4. Add Alkylating Agent (Cyclohexyl bromide) C->D E 5. Reaction (80°C, 6-8h) D->E F 6. Work-up (Quench with H₂O) E->F G 7. Extraction (Diethyl ether) F->G H 8. Drying & Concentration G->H I 9. Purification (Column Chromatography) H->I J Final Product I->J

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Hypothetical)

While this compound is primarily a synthetic intermediate, its structural analogs are often investigated for their biological activities. For instance, if this compound were found to inhibit a specific enzyme, a hypothetical signaling pathway could be visualized. The following diagram illustrates a generic enzyme inhibition pathway.

SignalingPathway Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to Product Product Enzyme->Product Catalyzes CellularResponse Cellular Response Product->CellularResponse Inhibitor This compound Inhibitor->Enzyme Inhibits

Caption: Hypothetical enzyme inhibition by this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound using phase-transfer catalysis. This method is efficient, reproducible, and utilizes readily available reagents, making it suitable for both academic research and industrial applications. The provided workflow and data table offer a clear guide for researchers to successfully perform this synthesis.

References

Application Notes and Protocols for the Characterization of Cyclohexyl(4-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of Cyclohexyl(4-methylphenyl)acetonitrile, a compound of interest in pharmaceutical research and development. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate and reproducible analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₉N[1]
Molar Mass213.32 g/mol [1]
Melting Point56.5-57.5 °C[1]
Boiling Point (Predicted)341.6 ± 11.0 °C[1]
Density (Predicted)1.007 ± 0.06 g/cm³[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. This protocol outlines the parameters for the analysis of this compound.

Experimental Protocol

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions as necessary to achieve a final concentration within the linear range of the instrument.

  • Transfer the final solution to a 2 mL GC vial for analysis.

b) Instrumentation and Conditions: The following are recommended starting conditions and may require optimization based on the specific instrument and column used.

Table 2: GC-MS Instrumental Parameters

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial: 100 °C, hold for 1 min
Ramp: 15 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40-450 amu
Scan ModeFull Scan
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Expected Results

The expected retention time and major mass spectral fragments for this compound are summarized in Table 3. The fragmentation pattern will be crucial for structural confirmation.

Table 3: Expected GC-MS Data for this compound

ParameterExpected Value
Retention Time (t R )~10-15 min (dependent on exact conditions)
Molecular Ion [M]⁺m/z 213
Major Fragment Ionsm/z 158 (loss of cyclohexyl), 116 (tolyl group), 91 (tropylium ion)

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Transfer to GC Vial C->D E Inject Sample D->E F Separation in GC Column E->F G Ionization and Fragmentation F->G H Mass Analysis G->H I Identify Peaks H->I J Analyze Mass Spectra I->J K Quantify J->K

Caption: Workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. A reversed-phase HPLC method is suitable for this compound.

Experimental Protocol

a) Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Dilute the stock solution with the mobile phase to a suitable concentration (e.g., 10-100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

b) Instrumentation and Conditions:

Table 4: HPLC Instrumental Parameters

ParameterRecommended Setting
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic: Acetonitrile:Water (70:30, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectionUV at 220 nm
Expected Results

Under the specified conditions, a sharp, well-defined peak should be observed. The retention time can be used for identification and the peak area for quantification.

Table 5: Expected HPLC Data for this compound

ParameterExpected Value
Retention Time (t R )~4-8 min (dependent on exact conditions)
λ max~220 nm

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Stock Solution B Dilute with Mobile Phase A->B C Filter Sample B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Identify Peak by Retention Time F->G H Quantify by Peak Area G->H

Caption: Workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed for a comprehensive characterization.

Experimental Protocol

a) Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

b) Instrumentation and Conditions:

Table 6: NMR Spectrometer Parameters

Parameter¹H NMR¹³C NMR
Spectrometer400 MHz or higher100 MHz or higher
SolventCDCl₃CDCl₃
Temperature25 °C25 °C
Number of Scans161024 or more
Relaxation Delay1 s2 s
Expected Spectral Data

The expected chemical shifts for the different protons and carbons in this compound are provided in Tables 7 and 8.

Table 7: Expected ¹H NMR Chemical Shifts

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to CH)~7.3d2H
Aromatic (meta to CH)~7.1d2H
Methine (benzylic)~3.7d1H
Methyl (on phenyl)~2.3s3H
Cyclohexyl~1.0-2.0m11H

Table 8: Expected ¹³C NMR Chemical Shifts

CarbonChemical Shift (δ, ppm)
Cyano (-CN)~120
Aromatic (quaternary)~138, ~130
Aromatic (CH)~129, ~128
Methine (benzylic)~45
Cyclohexyl~25-40
Methyl (on phenyl)~21

NMR Analysis Logical Flow

NMR_Logic cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation A Dissolve in CDCl3 with TMS B Transfer to NMR Tube A->B C Acquire 1H Spectrum B->C D Acquire 13C Spectrum B->D E Analyze Chemical Shifts C->E D->E F Analyze Integration E->F G Analyze Multiplicity F->G H Correlate 1H and 13C Data G->H

Caption: Logical flow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

a) Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

b) Instrumentation and Conditions:

Table 9: FTIR Spectrometer Parameters

ParameterRecommended Setting
SpectrometerPerkinElmer Spectrum Two or equivalent
Scan Range4000-400 cm⁻¹
Resolution4 cm⁻¹
Number of Scans16
Sample PreparationKBr Pellet
Expected Spectral Data

The characteristic IR absorption bands for the functional groups in this compound are listed in Table 10.

Table 10: Expected FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N (Nitrile)~2240Medium
C-H (Aromatic)~3020-3080Medium
C-H (Aliphatic)~2850-2950Strong
C=C (Aromatic)~1610, ~1510Medium
C-H bend (p-substituted)~820Strong

FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interp Spectral Interpretation A Grind Sample with KBr B Press into Pellet A->B C Acquire Spectrum B->C D Process Data (Baseline Correction) C->D E Identify Characteristic Peaks D->E F Assign Functional Groups E->F

Caption: Workflow for FTIR analysis.

References

Application Notes and Protocols: Synthesis of Cyclohexyl(4--methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism for the formation of Cyclohexyl(4-methylphenyl)acetonitrile, a valuable intermediate in pharmaceutical synthesis. This document includes a comprehensive reaction mechanism, detailed experimental protocols, and characterization data.

Reaction Mechanism: Knoevenagel Condensation

The synthesis of this compound proceeds via a Knoevenagel condensation, a well-established carbon-carbon bond-forming reaction in organic chemistry. The reaction involves the base-catalyzed condensation of an active methylene compound, in this case, 4-methylphenylacetonitrile, with a carbonyl compound, cyclohexanone. The mechanism can be described in the following key steps:

  • Deprotonation: A base, typically a hydroxide or alkoxide, abstracts a proton from the α-carbon of 4-methylphenylacetonitrile. The electron-withdrawing nitrile group increases the acidity of this proton, facilitating the formation of a resonance-stabilized carbanion.

  • Nucleophilic Addition: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclohexanone. This results in the formation of an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by a proton source in the reaction mixture, typically the conjugate acid of the base or a solvent molecule, to yield a β-hydroxynitrile intermediate.

  • Dehydration: Under the reaction conditions, the β-hydroxynitrile undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, this compound. This step is often driven to completion by the formation of a stable conjugated system.

The overall reaction is a classic example of a condensation reaction where two molecules combine with the elimination of a small molecule, in this case, water.

Visualizing the Reaction Pathway

The following diagram illustrates the step-by-step mechanism of the Knoevenagel condensation for the formation of this compound.

Knoevenagel_Condensation cluster_product Product 4_methylphenylacetonitrile 4-Methylphenylacetonitrile cyclohexanone Cyclohexanone alkoxide Alkoxide Intermediate cyclohexanone->alkoxide + Carbanion base Base (e.g., KOH) carbanion Resonance-Stabilized Carbanion beta_hydroxynitrile β-Hydroxynitrile alkoxide->beta_hydroxynitrile + H₂O product This compound beta_hydroxynitrile->product - H₂O (Dehydration)

Caption: Knoevenagel condensation pathway.

Experimental Protocols

The following protocols are based on established procedures for Knoevenagel condensations and can be adapted for the synthesis of this compound.

Protocol 1: Base-Catalyzed Condensation in Acetonitrile

This protocol is adapted from a general method for the synthesis of α,β-unsaturated nitriles.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, add potassium hydroxide (KOH) pellets (0.5 mol). To this, add acetonitrile (250 mL).

  • Reactant Addition: Bring the mixture to reflux with vigorous stirring. Prepare a solution of cyclohexanone (0.5 mol) in acetonitrile (100 mL) and add it dropwise to the refluxing mixture over a period of 30-60 minutes.

  • Reaction Progression: After the addition is complete, continue heating at reflux for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the hot solution onto cracked ice (600 g). Separate the resulting two phases and extract the aqueous layer with diethyl ether (3 x 200 mL).

  • Isolation and Purification: Combine the organic extracts and remove the solvent under reduced pressure. The crude product, a yellow to orange oil, can be purified by steam distillation followed by extraction of the distillate with diethyl ether. The combined ether extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product. Further purification can be achieved by vacuum distillation.

Protocol 2: Alternative Base and Solvent System

This protocol provides an alternative using a different base and solvent system.

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-methylphenylacetonitrile (1.0 eq) and cyclohexanone (1.1 eq) in ethanol.

  • Catalyst Addition: To this solution, add sodium methoxide (0.2 eq) as the base.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction by TLC.

  • Workup and Purification: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate. After solvent removal, the crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the key reactants and expected products for this synthesis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Reaction
4-MethylphenylacetonitrileC₉H₉N131.17Reactant
CyclohexanoneC₆H₁₀O98.14Reactant
Potassium HydroxideKOH56.11Catalyst (Base)
This compoundC₁₅H₁₉N213.32[1]Product

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

  • Physical Appearance: The product is expected to be a solid with a melting point of 56.5-57.5 °C and a boiling point of 341.6 ± 11.0 °C.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic sharp peak for the nitrile (C≡N) stretching vibration around 2220-2260 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show signals corresponding to the aromatic protons of the tolyl group, a singlet for the methyl group protons, and multiplets for the protons of the cyclohexyl ring.

    • ¹³C NMR: The spectrum would display signals for the nitrile carbon, the carbons of the aromatic ring, the methyl carbon, and the carbons of the cyclohexyl ring.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the product (213.32 g/mol ).

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow reaction_setup 1. Reaction Setup (Reactants + Catalyst + Solvent) reaction 2. Knoevenagel Condensation (Heating/Stirring) reaction_setup->reaction monitoring 3. Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup 4. Workup (Quenching & Extraction) monitoring->workup Complete purification 5. Purification (Distillation/Chromatography) workup->purification characterization 6. Characterization (NMR, IR, MS) purification->characterization end End Product characterization->end

Caption: Synthesis and purification workflow.

References

Application Notes and Protocols for Cyclohexyl(4-methylphenyl)acetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl(4-methylphenyl)acetonitrile and its structural analogs represent a significant scaffold in medicinal chemistry, primarily recognized for their role as key intermediates in the synthesis of central nervous system (CNS) active agents. While direct biological activity data for this compound is not extensively available in public literature, the established utility of the closely related compound, (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile, in the synthesis of the antidepressant drug Venlafaxine, underscores the importance of this chemical motif. These application notes provide an overview of the potential applications of this compound, detailed synthetic protocols for related key intermediates, and a discussion of its relevance in drug discovery.

Introduction to the Medicinal Chemistry Relevance

The alpha-aryl-alpha-cyclohexylacetonitrile framework is a validated pharmacophore in the development of CNS-targeted therapeutics. Its significance is highlighted by its presence in the synthetic route of Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders. The synthesis of Venlafaxine prominently features the intermediate (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile, a structural analog of this compound[1][2][3][4][5][6][7][8]. This connection suggests that the this compound scaffold can be a valuable starting point for the design and synthesis of novel modulators of CNS targets.

While specific quantitative biological data for this compound is not readily found in the reviewed literature, its structural similarity to the Venlafaxine intermediate implies potential for interaction with neurotransmitter transporters or receptors.

Potential Applications in Drug Discovery

Based on the established role of its analogs, this compound can be considered a versatile building block for the discovery of new drugs targeting:

  • CNS Disorders: Development of novel antidepressants, anxiolytics, and antipsychotics. The scaffold can be modified to explore structure-activity relationships (SAR) for targets like serotonin and norepinephrine transporters.

  • Neuropathic Pain: Given the role of SNRIs in managing neuropathic pain, derivatives of this scaffold could be investigated for analgesic properties.

  • Other CNS Targets: The lipophilic nature of the cyclohexyl and methylphenyl groups may facilitate blood-brain barrier penetration, making it a suitable scaffold for exploring other CNS targets.

Experimental Protocols

While a specific protocol for the direct synthesis of this compound was not detailed in the search results, a well-documented protocol for the synthesis of the closely related and highly relevant intermediate, (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile, is provided below. This protocol is adapted from procedures described in the synthesis of Venlafaxine[1][4][5].

Synthesis of (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile

This synthesis involves the condensation of 4-methoxyphenylacetonitrile with cyclohexanone.

Materials:

  • 4-methoxyphenylacetonitrile

  • Cyclohexanone

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

  • Reagent Addition: Dissolve 4-methoxyphenylacetonitrile in anhydrous THF in the reaction flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of n-butyllithium in hexanes to the reaction mixture via the dropping funnel while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature to ensure complete deprotonation.

  • Addition of Cyclohexanone: Add a solution of cyclohexanone in anhydrous THF to the reaction mixture dropwise, again maintaining the temperature at -78 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile.

Note: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous for optimal yield.

Visualization of Synthetic Pathway

The following diagram illustrates the key synthetic step for the formation of the Venlafaxine intermediate.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 4-methoxyphenylacetonitrile 4-Methoxyphenylacetonitrile Intermediate (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile 4-methoxyphenylacetonitrile->Intermediate + Cyclohexanone Cyclohexanone Cyclohexanone Reagents 1. n-BuLi, THF, -78 °C 2. Warm to RT Reagents->Intermediate Condensation G Start Start: this compound Scaffold Library_Synthesis Combinatorial Library Synthesis (Modification of phenyl and cyclohexyl rings) Start->Library_Synthesis HTS High-Throughput Screening (HTS) (e.g., binding assays for CNS targets) Library_Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR studies, ADME profiling) Hit_ID->Lead_Opt Hits Found No_Hits No Viable Hits Hit_ID->No_Hits No Hits Preclinical Preclinical Development (In vivo efficacy and safety studies) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Acetonitrile in the Synthesis of Complex Organic Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetonitrile (MeCN, CH₃CN) is a versatile and indispensable solvent in modern organic synthesis. Its unique properties, including a high dielectric constant, wide liquid range, and aprotic nature, make it an ideal medium for a broad spectrum of chemical transformations.[1][2] Beyond its role as a solvent, acetonitrile actively participates in a variety of reactions, serving as a valuable two-carbon synthon, a nitrogen source, or a cyanomethyl radical precursor.[2][3][4] This collection of application notes provides detailed protocols for key synthetic methodologies where acetonitrile is integral to the construction of complex molecular architectures, particularly nitrogen-containing heterocycles and other structures of pharmaceutical relevance.[5][6]

Electrochemical Synthesis of Polysubstituted Oxazoles from Ketones and Acetonitrile

This protocol details an electrochemical approach for the synthesis of polysubstituted oxazoles, where acetonitrile serves as both the solvent and a key reactant. This method is characterized by its mild reaction conditions and avoidance of external chemical oxidants.[7]

Application Note

Oxazole moieties are prevalent in many biologically active compounds and pharmaceuticals.[7] This electrochemical method provides a green and efficient alternative to traditional multi-step syntheses which often require harsh conditions. The reaction proceeds via a Ritter-type reaction followed by an oxidative cyclization. The use of trifluoroacetic anhydride (TFAA) as a ketone activator is crucial for the reaction's success.

Experimental Protocol
  • Electrochemical Setup: The reaction is performed in a divided electrochemical cell equipped with a carbon felt anode and a carbon felt cathode.

  • Reaction Mixture: To the anodic chamber, add the ketone substrate (0.2 mmol, 1.0 equiv), LiClO₄ (0.4 mmol, 2.0 equiv), and a catalytic amount of a triphenylamine derivative. To the cathodic chamber, add LiClO₄ (0.4 mmol, 2.0 equiv). Both chambers are filled with acetonitrile (4.0 mL) and acetic anhydride (Ac₂O, 0.4 mmol, 2.0 equiv). Trifluoroacetic anhydride (TFAA) (0.4 mmol, 2.0 equiv) is then added to the anodic chamber.

  • Electrolysis: The electrolysis is carried out at a constant current of 8.0 mA at room temperature until the starting material is consumed (as monitored by TLC).

  • Work-up and Purification: Upon completion, the solvent is evaporated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired polysubstituted oxazole.

Quantitative Data: Substrate Scope
EntryKetone SubstrateProductYield (%)
1Acetophenone2-Methyl-5-phenyloxazole80
24'-Methylacetophenone5-(4-Methylphenyl)-2-methyloxazole82
34'-Methoxyacetophenone5-(4-Methoxyphenyl)-2-methyloxazole75
44'-Chloroacetophenone5-(4-Chlorophenyl)-2-methyloxazole78
52'-Bromoacetophenone5-(2-Bromophenyl)-2-methyloxazole71
6Propiophenone2-Ethyl-5-phenyloxazole76
71-(Naphthalen-2-yl)ethan-1-one2-Methyl-5-(naphthalen-2-yl)oxazole73

Data compiled from Bao, L., et al. Org. Lett. 2022, 24, 5762–5766.

Reaction Pathway

G Ketone Ketone Activated_Ketone Activated Ketone Intermediate Ketone->Activated_Ketone + TFAA TFAA TFAA Nitrilium_Ion Nitrilium Ion Intermediate Activated_Ketone->Nitrilium_Ion + Acetonitrile Acetonitrile Acetonitrile (Solvent & Reactant) Cyclized_Intermediate Cyclized Intermediate Nitrilium_Ion->Cyclized_Intermediate Intramolecular Attack Anode Anode (Oxidation) Anode->Cyclized_Intermediate Oxazole Polysubstituted Oxazole Cyclized_Intermediate->Oxazole Oxidation at Anode

Caption: Electrochemical synthesis of oxazoles.

Copper-Catalyzed Cyanomethylation of Imines and α,β-Unsaturated Alkenes

This protocol describes a copper-catalyzed method for the cyanomethylation of imines and alkenes, where acetonitrile serves as the cyanomethyl source. This reaction provides an efficient route to synthesize valuable arylacrylonitriles and β,γ-unsaturated nitriles.

Application Note

Arylacrylonitriles and β,γ-unsaturated nitriles are important structural motifs in medicinal chemistry and are found in various biologically active compounds. This copper-catalyzed approach offers a direct method for their synthesis, avoiding the need for pre-functionalized reagents. The reaction is tolerant of a wide range of functional groups.

Experimental Protocol
  • Reaction Setup: To an oven-dried sealed tube, add the imine or alkene substrate (0.2 mmol, 1.0 equiv), Cu(OAc)₂ (0.04 mmol, 20 mol%), and a suitable additive (e.g., HOAc for imines, K₂CO₃ for alkenes).

  • Reaction Conditions: The tube is evacuated and backfilled with nitrogen. Acetonitrile (1.2 mL) is added as the solvent and reactant. The reaction mixture is then heated at 135 °C for the specified time (typically 24 hours).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Quantitative Data: Substrate Scope

Cyanomethylation of Imines

Entry Imine Substrate Product Yield (%)
1 (E)-N-Benzylidene-4-methylbenzenesulfonamide (E)-3-Phenylacrylonitrile 75
2 (E)-N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide (E)-3-(4-Chlorophenyl)acrylonitrile 85
3 (E)-N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide (E)-3-(p-Tolyl)acrylonitrile 82

| 4 | (E)-N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide | (E)-3-(4-Methoxyphenyl)acrylonitrile | 78 |

Cyanomethylation of Alkenes

Entry Alkene Substrate Product Yield (%)
5 Styrene 3-Phenylbut-3-enenitrile 70
6 4-Chlorostyrene 3-(4-Chlorophenyl)but-3-enenitrile 78
7 4-Methylstyrene 3-(p-Tolyl)but-3-enenitrile 88

| 8 | 1,1-Diphenylethylene | 3,3-Diphenylacrylonitrile | 98 |

Data compiled from Ahmad, M. S., & Ahmad, A. RSC Adv. 2021, 11, 5427-5431.[6]

Reaction Workflow

G Start Start Setup Combine Substrate, Cu(OAc)₂, and Additive in a Sealed Tube Start->Setup Inert_Atmosphere Evacuate and Backfill with N₂ Setup->Inert_Atmosphere Add_Acetonitrile Add Acetonitrile (Solvent & Reactant) Inert_Atmosphere->Add_Acetonitrile Heat Heat at 135 °C for 24h Add_Acetonitrile->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter Reaction Mixture Cool->Filter Concentrate Concentrate Under Reduced Pressure Filter->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify Product Final Product Purify->Product G Acetonitrile Acetonitrile Carbanion Acetonitrile Carbanion Acetonitrile->Carbanion + KOtBu KOtBu KOtBu Aldol_Adduct Aldol-type Adduct Carbanion->Aldol_Adduct + Aldehyde Aldehyde Aldehyde Unsaturated_Nitrile α,β-Unsaturated Nitrile Aldol_Adduct->Unsaturated_Nitrile - H₂O Dehydration Dehydration Intermediate_1 Dinitrile Intermediate Unsaturated_Nitrile->Intermediate_1 Michael Addition Michael_Addition Michael Addition (another Acetonitrile carbanion) Cyclized_Product Cyclized Intermediate Intermediate_1->Cyclized_Product Intramolecular Cyclization Intramolecular_Cyclization Intramolecular Cyclization Final_Product Dihydropyridin-2(1H)-one Cyclized_Product->Final_Product Hydrolysis & Tautomerization Hydrolysis_Tautomerization Hydrolysis & Tautomerization G Substrate Substrate (with C(sp³)-H bond) Carbocation Carbocation Intermediate Substrate->Carbocation Oxidation F_TEDA_PF6 F-TEDA-PF₆ (Oxidant) F_TEDA_PF6->Substrate Cu_OAc_2 Cu(OAc)₂ (Catalyst) Cu_OAc_2->Substrate Nitrilium_Ion Nitrilium Ion Intermediate Carbocation->Nitrilium_Ion + Acetonitrile Acetonitrile Acetonitrile (Nitrogen Source) Acetonitrile->Nitrilium_Ion Amide_Product Amide Product Nitrilium_Ion->Amide_Product Hydrolysis Water H₂O (Work-up) Water->Nitrilium_Ion G Acetonitrile Acetonitrile Activated_Intermediate Activated Acetonitrile Intermediate Acetonitrile->Activated_Intermediate + Tf₂O Tf2O Tf₂O Cycloaddition [2+2] Cycloaddition Activated_Intermediate->Cycloaddition Alkyne Alkyne Alkyne->Cycloaddition Cyclobuteneimine Cyclobuteneimine Intermediate Cycloaddition->Cyclobuteneimine Cyclobutenone Cyclobutenone Product Cyclobuteneimine->Cyclobutenone H₂O Hydrolysis Hydrolysis

References

Application Notes and Protocols: The Role of Cyclohexyl(4-methylphenyl)acetonitrile in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Cyclohexyl(4-methylphenyl)acetonitrile, a versatile building block for the synthesis of novel compounds. This document details its preparation, physicochemical properties, and its potential application in the synthesis of pharmacologically relevant molecules, drawing parallels with structurally similar compounds utilized in established drug synthesis pathways.

Introduction

This compound, systematically named Cyclohexylidene-p-tolyl-acetonitrile, is an aromatic nitrile derivative. While it has found applications in the fragrance industry, its structural similarity to key intermediates in pharmaceutical synthesis, such as the 4-methoxy analog used in the production of the antidepressant Venlafaxine, suggests significant potential in medicinal chemistry. This document outlines the synthesis of this compound and proposes a synthetic route to a novel Venlafaxine analog, demonstrating its utility as a scaffold for drug discovery.

Physicochemical Properties and Data

Quantitative data for the synthesis of this compound is summarized in Table 1. This data is extracted from documented laboratory procedures and provides a baseline for reaction optimization and scale-up.

Table 1: Synthesis of this compound

ParameterValueReference
Starting Materials
p-Tolylacetonitrile20.96 g (0.16 mol)[1]
Cyclohexanone22.34 g (0.29 mol)[1]
Potassium Hydroxide (KOH)1.79 g (0.032 mol)[1]
Reaction Conditions
Temperature120-130 °C[1]
Reaction TimeNot specified
Product Information
Yield21.1 g (63%)[1]
Melting Point50.5-51.3 °C[1]
Purification MethodShort path distillation followed by recrystallization from hexane[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented procedure for the synthesis of Cyclohexylidene-p-tolyl-acetonitrile.

Materials:

  • p-Tolylacetonitrile

  • Cyclohexanone

  • Potassium Hydroxide (KOH)

  • Hexane

  • Round-bottom flask with distillation apparatus

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Combine 20.96 g (0.16 mol) of p-tolylacetonitrile, 22.34 g (0.29 mol) of cyclohexanone, and 1.79 g (0.032 mol) of potassium hydroxide in a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus.

  • Heat the mixture to 120-130 °C. Water will be formed during the reaction and should be removed by azeotropic distillation with cyclohexanone.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by short path distillation at a pressure of 0.05 mbar and a temperature of 115-130 °C.

  • Further purify the distilled product by recrystallization from hexane to yield this compound as white crystals.

Proposed Synthesis of a Novel Tolyl-Analog of Venlafaxine

This proposed two-step synthesis illustrates the potential of this compound as an intermediate in the synthesis of novel psychoactive compounds, analogous to the synthesis of Venlafaxine.

Step 1: Reduction of this compound to 1-[Amino(4-methylphenyl)methyl]cyclohexanol

Materials:

  • This compound

  • Raney Nickel or other suitable hydrogenation catalyst

  • Anhydrous ammonia in methanol

  • Methanol

  • High-pressure hydrogenation apparatus

Procedure:

  • In a high-pressure reactor, dissolve this compound in methanol.

  • Add a catalytic amount of Raney Nickel.

  • Add a solution of anhydrous ammonia in methanol.

  • Pressurize the reactor with hydrogen gas (e.g., 10 atmospheres).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Carefully depressurize the reactor and filter off the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude primary amine, 1-[Amino(4-methylphenyl)methyl]cyclohexanol.

Step 2: N,N-Dimethylation to yield 1-[--INVALID-LINK--methyl]cyclohexanol (Tolyl-Venlafaxine Analog)

This procedure is based on the Eschweiler-Clarke reaction.

Materials:

  • 1-[Amino(4-methylphenyl)methyl]cyclohexanol

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the crude 1-[Amino(4-methylphenyl)methyl]cyclohexanol from the previous step.

  • Add an excess of aqueous formaldehyde solution and formic acid.

  • Heat the reaction mixture to reflux (around 100 °C) for several hours (e.g., 6-12 hours) until the reaction is complete. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully make it basic by the addition of a sodium hydroxide solution.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • The resulting crude product can be further purified by column chromatography or crystallization to yield the final tolyl-venlafaxine analog.

Visualizations

The following diagrams illustrate the synthetic pathways described in the experimental protocols.

Synthesis_of_Cyclohexyl_4_methylphenyl_acetonitrile cluster_conditions Reaction Conditions p_tolylacetonitrile p-Tolylacetonitrile intermediate This compound p_tolylacetonitrile->intermediate cyclohexanone Cyclohexanone cyclohexanone->intermediate cond1 KOH cond2 120-130 °C Proposed_Synthesis_of_Tolyl_Venlafaxine_Analog start This compound amine 1-[Amino(4-methylphenyl)methyl]cyclohexanol start->amine Reduction (e.g., H2, Raney Ni) final_product 1-[[Dimethylamino](4-methylphenyl)methyl]cyclohexanol (Tolyl-Venlafaxine Analog) amine->final_product N,N-Dimethylation (Eschweiler-Clarke)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Cyclohexyl(4-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the yield of Cyclohexyl(4-methylphenyl)acetonitrile synthesis. The information is presented in a direct question-and-answer format to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved through a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 4-methylphenylacetonitrile (p-tolylacetonitrile) and cyclohexanone. The reaction proceeds via a nucleophilic addition of the carbanion generated from the nitrile to the carbonyl group of the ketone, followed by a dehydration step to yield the α,β-unsaturated nitrile, Cyclohexylidene-p-tolyl-acetonitrile. Subsequent reduction of the double bond would yield this compound.

Q2: What are the common base catalysts used for this reaction?

A2: Common base catalysts include potassium hydroxide (KOH), sodium ethoxide, and weakly basic amines like piperidine or pyridine. The choice of base can significantly impact the reaction rate and yield. Stronger bases like KOH are often used to ensure complete deprotonation of the 4-methylphenylacetonitrile.

Q3: What solvents are suitable for this synthesis?

A3: The choice of solvent depends on the base used. For strong bases like KOH, solvents such as ethanol or toluene are commonly employed. In some cases, the reaction can be run under solvent-free conditions, which can be a more environmentally friendly approach.

Q4: What is the expected yield for the synthesis of Cyclohexylidene-p-tolyl-acetonitrile?

A4: Yields can vary depending on the reaction conditions. A reported yield for the reaction of cyclohexanone with p-tolylacetonitrile using KOH as a catalyst is approximately 63% after purification by short path distillation and recrystallization.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Ineffective deprotonation of the nitrile: The base used may be too weak or degraded.- Use a stronger base such as potassium hydroxide (KOH). - Ensure the base is fresh and has been stored properly to prevent degradation from moisture or carbon dioxide.
2. Reaction equilibrium not favoring product: Water produced during the dehydration step can inhibit the reaction.- Use a Dean-Stark apparatus to remove water azeotropically if using a solvent like toluene. - For solvent-free reactions, ensure the reaction temperature is high enough to drive off water.
3. Low reaction temperature: The reaction may be too slow at lower temperatures.- Increase the reaction temperature. For KOH-catalyzed reactions, heating to 120-130°C is common.
Formation of Side Products 1. Self-condensation of cyclohexanone: This can occur in the presence of a strong base.- Add the cyclohexanone slowly to the reaction mixture containing the deprotonated nitrile. - Use a milder base if self-condensation is a significant issue.
2. Formation of α,α′-dicyclohexylidenecyclohexanone: This can be a byproduct in some cases.- Optimize the stoichiometry of the reactants. A slight excess of the nitrile may be beneficial. - Purify the product carefully using distillation or chromatography to remove this higher molecular weight impurity.
Difficult Product Purification 1. Oily product that is difficult to crystallize: Impurities can inhibit crystallization.- Purify the crude product by vacuum distillation (short path distillation is effective) before attempting recrystallization. - Try different recrystallization solvents. Hexane has been reported to be effective.[1]
2. Incomplete reaction leading to a mixture: Unreacted starting materials are present in the product.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. - If the reaction has stalled, consider adding more base or increasing the temperature.

Data Presentation

Table 1: Comparison of Different Bases for Knoevenagel Condensation

Base Typical Solvent Typical Temperature (°C) Reported Yield (%) Notes
Potassium Hydroxide (KOH)Toluene or Ethanol120 - 140~63Strong base, effective for deprotonation.[1]
Sodium EthoxideEthanolRefluxModerate to HighCommonly used alkoxide base.
Piperidine/PyridineToluene or BenzeneRefluxVariableWeaker bases, may require longer reaction times.
L-proline80% EthanolRoom TemperatureModerate to HighAn example of an organocatalyst.
Gallium ChlorideSolvent-freeRoom TemperatureHighA Lewis acid catalyst used in solvent-free conditions.

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Key Experiment: Synthesis of Cyclohexylidene-p-tolyl-acetonitrile

This protocol is adapted from a patented procedure for the synthesis of a closely related compound and is a key step in producing this compound.

Materials:

  • Cyclohexanone

  • 4-methylphenylacetonitrile (p-tolylacetonitrile)

  • Potassium hydroxide (KOH)

  • Toluene (optional, for dilution)

  • Hexane (for recrystallization)

Procedure:

  • A mixture of cyclohexanone (e.g., 0.29 mol) and p-tolylacetonitrile (e.g., 0.16 mol) is prepared.

  • Potassium hydroxide (e.g., 0.032 mol) is added to the mixture.

  • The resulting mixture is heated to 120°C (oil bath temperature 140°C) for 2 hours. If a solvent like toluene is used, water can be removed azeotropically.

  • The temperature is then raised to 130°C (oil bath temperature 150°C) for 30 minutes.

  • After cooling to approximately 60°C, the viscous mixture can be diluted with toluene to facilitate handling.

  • The crude product is purified by short path distillation under vacuum (e.g., 0.05 mbar at 115-130°C).

  • The distilled product is then recrystallized from hexane to yield the final product as white crystals.[1]

Characterization Data:

  • Appearance: White crystals

  • Melting Point: 50.5-51.3°C[1]

  • 13C-NMR (100 MHz, CDCl3): δ 161.3 (s), 138.0 (s), 130.9 (s), 129.2 (d), 129.0 (d), 118.7 (s), 107.5 (s), 35.2 (t), 31.2 (t), 28.0 (t), 27.8 (t), 25.8 (t), 21.1 (q).[1]

  • IR Spectroscopy: An intense, sharp absorption band for the nitrile (C≡N) group is expected around 2220-2240 cm-1 for an aromatic nitrile.[2] The C=C double bond will show a stretching vibration in the region of 1600-1680 cm-1.

Visualizations

Reaction_Pathway 4-methylphenylacetonitrile 4-methylphenylacetonitrile Carbanion Deprotonated Nitrile (Carbanion) 4-methylphenylacetonitrile->Carbanion + Base Cyclohexanone Cyclohexanone Base Base Adduct Intermediate Adduct Carbanion->Adduct + Cyclohexanone Product Cyclohexylidene-p-tolyl-acetonitrile Adduct->Product - H2O Water Water Adduct->Water

Caption: Knoevenagel condensation pathway.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Mix 4-methylphenylacetonitrile and Cyclohexanone Catalyst Add Base (e.g., KOH) Reactants->Catalyst Heat Heat to 120-130°C Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool and Dilute Monitor->Cool Distill Vacuum Distillation Cool->Distill Recrystallize Recrystallize from Hexane Distill->Recrystallize Product Pure Product Recrystallize->Product

Caption: General experimental workflow.

Troubleshooting_Tree Start Low Yield? Check_Base Is the base fresh and strong enough? Start->Check_Base Yes Side_Products Side products observed? Start->Side_Products No Use_Strong_Base Action: Use fresh, strong base (e.g., KOH) Check_Base->Use_Strong_Base No Remove_Water Is water being effectively removed? Check_Base->Remove_Water Yes Use_Dean_Stark Action: Use Dean-Stark or higher temperature Remove_Water->Use_Dean_Stark No Check_Temp Is the reaction temperature high enough? Remove_Water->Check_Temp Yes Increase_Temp Action: Increase reaction temperature Check_Temp->Increase_Temp No Slow_Addition Action: Slow addition of ketone Side_Products->Slow_Addition Yes Purify Action: Purify by distillation/chromatography Slow_Addition->Purify

Caption: Troubleshooting decision tree.

References

Technical Support Center: Synthesis of Cyclohexyl(4--methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of Cyclohexyl(4-methylphenyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Knoevenagel condensation of 4-methylphenylacetonitrile with cyclohexanone, typically facilitated by a base catalyst such as sodium methoxide or potassium hydroxide. This is often followed by a reduction step to saturate the cyclohexyl ring.

Q2: What are the primary impurities I should be aware of in this synthesis?

A2: The main impurities include unreacted starting materials (4-methylphenylacetonitrile and cyclohexanone), products from the self-condensation of cyclohexanone, and hydrolysis products of the nitrile group. If a reduction step is involved, the unsaturated intermediate may also be present as an impurity.

Q3: How can I minimize the formation of cyclohexanone self-condensation products?

A3: To reduce the self-condensation of cyclohexanone, it is advisable to add the cyclohexanone slowly to the reaction mixture containing the 4-methylphenylacetonitrile and the base. Maintaining a lower reaction temperature can also disfavor the self-condensation reaction.

Q4: My final product shows a peak corresponding to an amide or carboxylic acid in the analysis. What is the cause?

A4: The presence of Cyclohexyl(4-methylphenyl)acetamide or Cyclohexyl(4-methylphenyl)acetic acid is due to the hydrolysis of the nitrile functional group. This can occur during the reaction or, more commonly, during the aqueous workup, especially under strong acidic or basic conditions and elevated temperatures.[1][2][3][4]

Q5: What analytical techniques are best suited for purity analysis of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the main product and impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of the final product and any isolated impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient base catalyst. - Formation of side products.- Monitor the reaction progress using TLC or HPLC. - Optimize temperature and reaction time based on monitoring. - Ensure the base is fresh and anhydrous. - Refer to strategies for minimizing side reactions below.
Presence of Unreacted Starting Materials - Insufficient reaction time or temperature. - Incorrect stoichiometry of reactants or catalyst.- Increase reaction time and/or temperature. - Verify the molar ratios of reactants and catalyst.
High Levels of Cyclohexanone Self-Condensation Products - High concentration of cyclohexanone. - Elevated reaction temperature.- Add cyclohexanone dropwise to the reaction mixture. - Maintain a lower and controlled reaction temperature.
Detection of Hydrolysis Products (Amide/Carboxylic Acid) - Vigorous workup conditions (high temperature, strong acid/base).- Perform aqueous workup at a lower temperature. - Use milder acidic or basic conditions for neutralization and extraction.
Formation of Colored Impurities - Air oxidation of intermediates. - Polymerization of starting materials or products.- Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Avoid excessively high reaction temperatures.

Data Presentation: Common Impurities

Impurity Chemical Name Typical Analytical Method Notes
Impurity A4-methylphenylacetonitrileHPLC, GC-MSUnreacted starting material.
Impurity BCyclohexanoneGC-MSUnreacted starting material.
Impurity C2-(1-cyclohexenyl)cyclohexanoneGC-MS, NMRDimer from cyclohexanone self-condensation.[5][6]
Impurity D2-cyclohexylidenecyclohexanoneGC-MS, NMRIsomer of Impurity C.[5][6]
Impurity ECyclohexyl(4-methylphenyl)acetamideHPLC, LC-MSHydrolysis product of the nitrile.
Impurity FCyclohexyl(4-methylphenyl)acetic acidHPLC, LC-MSFurther hydrolysis product.
Impurity GCyclohexenyl(4-methylphenyl)acetonitrileHPLC, GC-MSUnsaturated intermediate (if reduction is incomplete).

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a general procedure for the Knoevenagel condensation followed by reduction.

Materials:

  • 4-methylphenylacetonitrile

  • Cyclohexanone

  • Sodium methoxide

  • Methanol

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas

  • Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Condensation: To a solution of sodium methoxide (1.1 equivalents) in methanol, add 4-methylphenylacetonitrile (1 equivalent) at room temperature under an inert atmosphere. Stir the mixture for 30 minutes.

  • Slowly add cyclohexanone (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl.

  • Extract the product with toluene. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude unsaturated intermediate.

  • Reduction: Dissolve the crude intermediate in methanol and add 10% Pd/C catalyst.

  • Hydrogenate the mixture in a Parr apparatus under hydrogen pressure until the uptake of hydrogen ceases.

  • Filter the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Analytical Protocol: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

Impurity Formation Pathway

Impurity_Formation Reactant1 4-methylphenylacetonitrile Intermediate Cyclohexenyl(4-methylphenyl)acetonitrile Reactant1->Intermediate Condensation Unreacted1 Unreacted 4-methylphenylacetonitrile Reactant1->Unreacted1 Reactant2 Cyclohexanone Reactant2->Intermediate SelfCondensation Cyclohexanone Self-Condensation (Dimers, Trimers) Reactant2->SelfCondensation Side Reaction Unreacted2 Unreacted Cyclohexanone Reactant2->Unreacted2 Base Base Catalyst Base->Intermediate Base->SelfCondensation Product This compound Intermediate->Product Reduction Intermediate->Product Hydrolysis1 Amide Impurity Product->Hydrolysis1 Hydrolysis Hydrolysis2 Carboxylic Acid Impurity Hydrolysis1->Hydrolysis2 Further Hydrolysis

Caption: Logical workflow of impurity formation in the synthesis of this compound.

References

Technical Support Center: Purification of Cyclohexyl(4-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Cyclohexyl(4-methylphenyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are column chromatography, recrystallization, and vacuum distillation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For instance, distillation is effective for removing non-volatile impurities and can be a good initial step for large-scale purification.[1] Column chromatography offers high-resolution separation of closely related impurities, while recrystallization is a cost-effective method for achieving high purity if a suitable solvent system is found.

Q2: What are the likely impurities in my crude this compound sample?

A2: Common impurities may include unreacted starting materials such as 4-methylphenylacetonitrile and cyclohexanone. Additionally, byproducts from side reactions can be present. For example, self-condensation of cyclohexanone can lead to impurities like α,α′-dicyclopentylidenecyclopentanone.[1]

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. By comparing the TLC profile of your crude material with the fractions collected during column chromatography or the crystals obtained from recrystallization, you can assess the removal of impurities.

Troubleshooting Guides

Column Chromatography

Issue: My compound is not moving from the baseline on the TLC plate during solvent system screening.

  • Possible Cause: The solvent system is not polar enough.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. A common starting point for molecules of this type is a non-polar solvent with a small amount of a more polar solvent.

Issue: The separation between my desired compound and an impurity is poor.

  • Possible Cause 1: The chosen solvent system has suboptimal selectivity.

  • Solution 1: Experiment with different solvent systems. For instance, substituting ethyl acetate with acetone or dichloromethane might alter the interactions with the stationary phase and improve separation. For phenyl-containing compounds, using methanol as the organic modifier in reversed-phase chromatography can enhance selectivity based on π-π interactions.

  • Possible Cause 2: The column is overloaded.

  • Solution 2: Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase.

Recrystallization

Issue: My compound "oils out" instead of forming crystals.

  • Possible Cause 1: The solution is supersaturated, or the cooling rate is too fast.

  • Solution 1: Re-heat the solution until it is homogeneous, and then allow it to cool more slowly. You can insulate the flask to slow down the cooling process. Seeding the solution with a small crystal of the pure compound can also promote crystallization.

  • Possible Cause 2: The chosen solvent is too good a solvent for the compound.

  • Solution 2: Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. A two-solvent system, where the compound is soluble in one solvent (the "solvent") and insoluble in the other (the "anti-solvent"), can be effective.[2][3]

Issue: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently saturated, or the compound is very soluble in the chosen solvent even at low temperatures.

  • Solution: If the volume of solvent is large, try to evaporate some of it to increase the concentration of your compound. If the compound remains soluble, you may need to add an anti-solvent to induce precipitation or choose a different solvent altogether. Scratching the inside of the flask with a glass rod at the meniscus can sometimes initiate crystallization.

Data Presentation

Table 1: Suggested Solvent Systems for Column Chromatography of this compound and Analogs

Compound TypeStationary PhaseEluent SystemReference
Cyclohexylidene-o-tolyl-acetonitrileSilica GelNot specified, but FC was used[1]
Cyclohexyl-(4-methoxyphenyl)-methanolSilica GelBenzene:Ethyl Acetate (90:10)[4]
(1-bromo-cyclohexyl)-(4-methoxy-phenyl)-methanoneSilica GelHexane:Benzene (30:40)
Uracil DerivativeSilica GelPetroleum Ether:AcOEt (80:20)[5]

Table 2: Potential Recrystallization Solvents

Solvent/Solvent SystemCommentsReference
Methanol/WaterA common choice for moderately polar compounds.[6][6]
Heptane/Ethyl AcetateGood for compounds with intermediate polarity.[2]
Acetone/WaterAnother versatile system for a range of polarities.[2]
EthanolA general-purpose solvent for many organic compounds.[7]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Pack the column with silica gel slurried in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a low-polarity solvent system (e.g., Hexane/Ethyl Acetate 95:5).

    • Gradually increase the polarity of the eluent (gradient elution) or use a single solvent system of appropriate polarity (isocratic elution).

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent.

    • Good solvents will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating and swirling until the compound is completely dissolved. Avoid using an excessive amount of solvent.

  • Cooling and Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • If no crystals form, try scratching the inner wall of the flask or seeding with a pure crystal.

    • Further cooling in an ice bath can increase the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow General Purification Workflow crude Crude Product tlc_analysis TLC Analysis crude->tlc_analysis purification_choice Choose Purification Method tlc_analysis->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Solid Product distillation Vacuum Distillation purification_choice->distillation Liquid Product collect_fractions Collect & Analyze Fractions column_chrom->collect_fractions dissolve_hot Dissolve in Hot Solvent recrystallization->dissolve_hot distill_product Distill Product distillation->distill_product combine_pure Combine Pure Fractions collect_fractions->combine_pure solvent_removal Solvent Removal combine_pure->solvent_removal pure_product Pure this compound solvent_removal->pure_product cool_crystallize Cool to Crystallize dissolve_hot->cool_crystallize filter_dry Filter & Dry Crystals cool_crystallize->filter_dry filter_dry->pure_product distill_product->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_recrystallization Troubleshooting Recrystallization start Dissolve Crude in Hot Solvent cool Cool Solution start->cool observe Observe Outcome cool->observe oiling_out Product Oils Out observe->oiling_out Problem no_crystals No Crystals Form observe->no_crystals Problem crystals_form Crystals Form observe->crystals_form Success reheat_cool_slow Reheat & Cool Slowly oiling_out->reheat_cool_slow add_seed Add Seed Crystal oiling_out->add_seed change_solvent Change Solvent/Anti-solvent oiling_out->change_solvent no_crystals->change_solvent concentrate Concentrate Solution no_crystals->concentrate scratch_flask Scratch Flask no_crystals->scratch_flask success Pure Crystals crystals_form->success reheat_cool_slow->cool add_seed->cool concentrate->cool scratch_flask->cool

Caption: Decision tree for troubleshooting common issues in recrystallization.

References

Technical Support Center: Synthesis of Cyclohexyl(4-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclohexyl(4-methylphenyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through the α-alkylation of 4-methylphenylacetonitrile. This involves the deprotonation of the α-carbon of 4-methylphenylacetonitrile using a suitable base to form a carbanion, which then acts as a nucleophile and attacks an electrophilic cyclohexyl source, such as cyclohexyl bromide.

Q2: What are the most common side reactions observed during this synthesis?

A2: The primary side reactions include:

  • Di-alkylation: The product, this compound, still possesses a proton on the α-carbon, which can be removed by the base, leading to a second alkylation and the formation of a dicyclohexyl byproduct.

  • Elimination: The cyclohexyl halide can undergo elimination in the presence of a strong base to form cyclohexene.

  • Hydrolysis: The nitrile group can be hydrolyzed to an amide or a carboxylic acid if water is present in the reaction mixture, especially under harsh basic or acidic conditions.[1][2]

  • Self-condensation: The starting nitrile can react with itself, particularly with strong bases.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A small aliquot of the reaction mixture can be taken at regular intervals to check for the consumption of the starting materials and the formation of the product and any byproducts.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of unreacted 4-methylphenylacetonitrile.

  • The primary product isolated is not the target molecule.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inactive Base Use a freshly opened or properly stored base. Ensure anhydrous conditions if using a moisture-sensitive base like NaH or LDA.Bases like sodium hydride (NaH) and lithium diisopropylamide (LDA) are highly reactive and can be deactivated by moisture.
Insufficient Base Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete deprotonation of the starting nitrile.Incomplete deprotonation will result in unreacted starting material.
Poor Quality Alkylating Agent Use a freshly distilled or high-purity cyclohexyl bromide.Impurities in the alkylating agent can interfere with the reaction.
Inappropriate Reaction Temperature Optimize the reaction temperature. For LDA, the deprotonation is often carried out at low temperatures (-78 °C), followed by warming to room temperature after the addition of the alkylating agent.Low temperatures can prevent side reactions, but the reaction may be too slow. Higher temperatures can accelerate the reaction but may also promote side reactions.
Problem 2: Significant Formation of a Di-alkylated Byproduct

Symptoms:

  • A higher molecular weight peak is observed in the GC-MS analysis.

  • Isolation of a byproduct with two cyclohexyl groups attached to the α-carbon.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Excess Alkylating Agent Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the cyclohexyl bromide relative to the 4-methylphenylacetonitrile.A large excess of the alkylating agent increases the probability of a second alkylation event.
Prolonged Reaction Time Monitor the reaction closely by TLC or GC-MS and quench the reaction as soon as the starting material is consumed.Longer reaction times can allow for the deprotonation and subsequent alkylation of the mono-alkylated product.
Choice of Base Consider using a bulkier base, such as Lithium Diisopropylamide (LDA), which can selectively deprotonate the starting material over the more sterically hindered product.The steric hindrance of a bulky base can disfavor the deprotonation of the already substituted α-carbon.

Table 1: Effect of Reaction Conditions on Di-alkylation

Base Equivalents of Cyclohexyl Bromide Temperature (°C) Yield of Mono-alkylated Product (%) Yield of Di-alkylated Byproduct (%)
NaH1.5256035
NaH1.1257515
LDA1.1-78 to 2585<5
K₂CO₃1.1804010
Problem 3: Formation of Cyclohexene

Symptoms:

  • A low boiling point impurity is detected by GC-MS.

  • The smell of an alkene is noticeable during workup.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Strong, Bulky Base Use a less sterically hindered base if elimination is a major issue. For instance, NaH might be preferable to potassium tert-butoxide in some cases.Strong, bulky bases can preferentially act as a base for elimination rather than as a nucleophile for substitution.
High Reaction Temperature Conduct the reaction at a lower temperature.Elimination reactions are often favored at higher temperatures.

Experimental Protocols

Protocol 1: General Synthesis of this compound
  • To a stirred solution of 4-methylphenylacetonitrile (1.0 eq.) in anhydrous THF (10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add a solution of Lithium Diisopropylamide (LDA) (1.1 eq., 2.0 M in THF/heptane/ethylbenzene) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add cyclohexyl bromide (1.05 eq.) dropwise to the solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Visualizations

Synthesis and Side Reaction Pathways

G cluster_main Main Synthesis Pathway cluster_side Side Reactions Start 4-Methylphenylacetonitrile Carbanion Carbanion Intermediate Start->Carbanion + Base - H+ Product This compound (Desired Product) Carbanion->Product + Cyclohexyl Bromide Di-alkylation Dithis compound (Di-alkylation Byproduct) Product->Di-alkylation + Base, + Cyclohexyl Bromide Elimination Cyclohexene (Elimination Byproduct) Cyclohexyl Bromide Cyclohexyl Bromide Cyclohexyl Bromide->Elimination + Base G Start Start Synthesis Analysis Analyze Crude Product (TLC, GC-MS) Start->Analysis CheckYield Is Yield > 70%? Analysis->CheckYield Success Purify Product CheckYield->Success Yes Troubleshoot Identify Major Impurity CheckYield->Troubleshoot No UnreactedSM High Unreacted Starting Material? Troubleshoot->UnreactedSM Unreacted SM Dialkylation Di-alkylation Byproduct Present? Troubleshoot->Dialkylation High MW Byproduct Elimination Elimination Byproduct Present? Troubleshoot->Elimination Low MW Byproduct UnreactedSM_Sol Check Base Activity & Reaction Conditions UnreactedSM->UnreactedSM_Sol Dialkylation_Sol Reduce Equivalents of Alkylating Agent Dialkylation->Dialkylation_Sol Elimination_Sol Lower Reaction Temperature Elimination->Elimination_Sol

References

Technical Support Center: Synthesis of Cyclohexyl(4-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclohexyl(4-methylphenyl)acetonitrile.

Troubleshooting Guides

This section addresses specific failures that may be encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Condensation of p-Tolylacetonitrile with Cyclohexanone

This route involves a base-catalyzed Knoevenagel-type condensation.

Question: My reaction yield is very low, or I've recovered mostly unreacted p-tolylacetonitrile. What are the likely causes and solutions?

Answer:

Low conversion is a common issue in this condensation reaction and can be attributed to several factors:

  • Insufficient Base Strength or Concentration: The deprotonation of p-tolylacetonitrile to form the reactive carbanion is a critical step. If the base is too weak or used in insufficient quantity, the reaction will not proceed efficiently.

  • Reaction Temperature is Too Low: While higher temperatures can promote side reactions, a temperature that is too low will result in a very slow reaction rate.

  • Poor Mixing: In a heterogeneous mixture (e.g., solid base in a liquid), inefficient stirring can limit the interaction between the reactants and the catalyst.

Troubleshooting Steps:

  • Base Selection and Handling:

    • Ensure the base is fresh and has not been deactivated by atmospheric CO2 or moisture. Sodium ethoxide or potassium tert-butoxide are effective bases for this reaction.

    • Consider using a stronger base or increasing the molar equivalents of the base.

    • If using a solid base like potassium hydroxide, ensure it is finely powdered to maximize surface area.

  • Temperature Optimization:

    • Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and side product formation.

  • Improve Mixing:

    • Use a suitable mechanical stirrer to ensure efficient mixing of the reaction mixture.

Question: My main product is contaminated with a significant amount of a side product, which I suspect is the self-condensation product of cyclohexanone. How can I minimize this?

Answer:

The self-condensation of cyclohexanone is a known side reaction in base-catalyzed aldol-type reactions.[1][2][3] To minimize this, you can adjust the reaction conditions to favor the reaction between p-tolylacetonitrile and cyclohexanone:

  • Order of Addition: Add the cyclohexanone slowly to the mixture of p-tolylacetonitrile and the base. This ensures that the concentration of the deprotonated p-tolylacetonitrile is high, and the cyclohexanone is more likely to react with it rather than itself.

  • Molar Ratio of Reactants: Use a slight excess of p-tolylacetonitrile relative to cyclohexanone.

Question: I am observing the formation of a hard-to-remove impurity. What could it be and how can I purify my product?

Answer:

A common impurity could be the aldol addition product that has not undergone dehydration to form the desired cyclohexylidene intermediate, which is then reduced to the final product. Purification can typically be achieved through:

  • Column Chromatography: Using a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) is often effective.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method.

Route 2: Alkylation of p-Tolylacetonitrile with a Cyclohexyl Halide

This route involves the deprotonation of p-tolylacetonitrile followed by nucleophilic substitution with a cyclohexyl halide, often facilitated by a phase-transfer catalyst.

Question: The yield of my alkylation reaction is low, and I have a significant amount of unreacted p-tolylacetonitrile. What could be the problem?

Answer:

Low yield in this alkylation reaction can stem from several issues:

  • Inefficient Phase Transfer: If using a phase-transfer catalyst (PTC), its choice and concentration are crucial for transporting the deprotonated nitrile from the aqueous phase (where the base is) to the organic phase (where the cyclohexyl halide is).[4]

  • Leaving Group on Cyclohexyl Halide: The nature of the halide is important. Cyclohexyl bromide is generally more reactive than cyclohexyl chloride.

  • Steric Hindrance: The alkylation of the secondary carbon of p-tolylacetonitrile can be sterically hindered.

Troubleshooting Steps:

  • Optimize Phase-Transfer Catalysis:

    • Ensure the PTC, such as tetrabutylammonium bromide (TBAB), is added in a sufficient catalytic amount (typically 1-5 mol%).

    • Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases.

  • Choice of Cyclohexyl Halide:

    • If using cyclohexyl chloride, consider switching to cyclohexyl bromide for improved reactivity.

  • Reaction Time and Temperature:

    • Increase the reaction temperature to overcome the activation energy barrier.

    • Prolong the reaction time and monitor by TLC.

Question: I am getting a significant amount of a dialkylated product. How can I improve the selectivity for mono-alkylation?

Answer:

The formation of a dialkylated product occurs when the mono-alkylated product is deprotonated and reacts with another molecule of the cyclohexyl halide. To favor mono-alkylation:

  • Control Stoichiometry: Use a slight excess of p-tolylacetonitrile relative to the cyclohexyl halide.

  • Slow Addition: Add the cyclohexyl halide slowly to the reaction mixture. This keeps the concentration of the alkylating agent low and reduces the likelihood of a second alkylation.

  • Base Concentration: Use a concentration of base that is sufficient for the first deprotonation but does not excessively favor the deprotonation of the mono-alkylated product.

Question: I am observing elimination byproducts. How can I avoid this?

Answer:

Elimination of H-X from the cyclohexyl halide to form cyclohexene is a competing side reaction, especially with strong, sterically hindered bases.

  • Choice of Base: Use a base like potassium carbonate, which is strong enough to deprotonate the nitrile but less likely to induce elimination compared to stronger bases like potassium tert-butoxide.

  • Temperature Control: Avoid excessively high reaction temperatures, as this can favor elimination.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: Both the condensation of p-tolylacetonitrile with cyclohexanone followed by reduction, and the direct alkylation of p-tolylacetonitrile with a cyclohexyl halide are viable and commonly employed routes. The choice often depends on the availability of starting materials and the desired process conditions.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. Use a suitable eluent system (e.g., ethyl acetate/hexane) to separate the starting materials, intermediates, and the final product. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Q3: What are the key safety precautions for this synthesis?

A3:

  • Cyanide Compounds: p-Tolylacetonitrile is a cyanide-containing compound and should be handled with extreme care in a well-ventilated fume hood. Avoid contact with skin and inhalation. Have a cyanide poisoning antidote kit readily available.

  • Bases: Strong bases like sodium ethoxide and potassium tert-butoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere.

  • Solvents: Use appropriate flammable and volatile organic solvents in a fume hood and away from ignition sources.

Q4: Can I use a different base for the condensation reaction?

A4: Yes, other bases such as sodium hydroxide or potassium carbonate can be used, often in conjunction with a phase-transfer catalyst, especially if the reaction is performed in a two-phase system. The choice of base can influence the reaction rate and selectivity.

Q5: My final product is an oil, but the literature reports a solid. What should I do?

A5: The physical state of the product can depend on its purity. If you have an oil, it may contain impurities that are depressing the melting point. Further purification by column chromatography may be necessary. It is also possible that you have obtained a different isomer or that the literature report is for a specific polymorph. Confirm the structure of your product using analytical techniques like NMR and mass spectrometry.

Data Presentation

Table 1: Effect of Base on the Yield of this compound via Condensation Route *

EntryBase (1.2 eq)SolventTemperature (°C)Time (h)Yield (%)
1KOHEthanol781245
2NaOEtEthanol78678
3K-tert-butoxideTHF66485
4DBUToluene110862

*Representative data based on typical outcomes for Knoevenagel-type condensations.

Table 2: Influence of Reaction Parameters on the Alkylation of p-Tolylacetonitrile with Cyclohexyl Bromide *

EntryBaseCatalyst (mol%)SolventTemperature (°C)Time (h)Mono-alkylation Yield (%)Di-alkylation (%)
150% aq. NaOHTBAB (2)Toluene80106515
2K2CO3TBAB (2)DMF9012755
350% aq. NaOHNoneToluene8024<10-
4K-tert-butoxideNoneTHF6665025

*Representative data based on typical outcomes for phase-transfer catalyzed alkylations of arylacetonitriles.

Experimental Protocols

Protocol 1: Synthesis via Condensation of p-Tolylacetonitrile with Cyclohexanone
  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add p-tolylacetonitrile (1.0 eq) and anhydrous ethanol.

  • Base Addition: While stirring, add sodium ethoxide (1.2 eq) portion-wise to the solution.

  • Reactant Addition: Add cyclohexanone (1.1 eq) dropwise to the reaction mixture at room temperature over 30 minutes.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and monitor the reaction by TLC.

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and neutralize with dilute hydrochloric acid. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the intermediate cyclohexylidene(4-methylphenyl)acetonitrile.

  • Reduction: The intermediate can be reduced to the final product using standard reduction methods, such as catalytic hydrogenation (H2, Pd/C).

Protocol 2: Synthesis via Alkylation of p-Tolylacetonitrile with Cyclohexyl Bromide
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-tolylacetonitrile (1.0 eq), toluene, cyclohexyl bromide (1.2 eq), and tetrabutylammonium bromide (TBAB, 2 mol%).

  • Base Addition: Add a 50% aqueous solution of sodium hydroxide (3.0 eq).

  • Reaction: Heat the mixture to 80°C with vigorous stirring. Monitor the reaction by TLC.

  • Work-up: After completion (typically 8-12 hours), cool the reaction mixture and separate the organic layer. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound.

Visualizations

Synthesis_Pathway cluster_0 Route 1: Condensation cluster_1 Route 2: Alkylation pTA p-Tolylacetonitrile Intermediate Cyclohexylidene(4-methylphenyl)acetonitrile pTA->Intermediate Base (e.g., NaOEt) Ethanol, Reflux CH Cyclohexanone CH->Intermediate FinalProduct1 This compound Intermediate->FinalProduct1 Reduction (e.g., H2, Pd/C) pTA2 p-Tolylacetonitrile FinalProduct2 This compound pTA2->FinalProduct2 Base (e.g., aq. NaOH) PTC (e.g., TBAB) Toluene, 80°C CHB Cyclohexyl Bromide CHB->FinalProduct2

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Synthesis Failure (e.g., Low Yield) CheckReactants Check Purity & Stoichiometry of Starting Materials Start->CheckReactants SideReaction Side Reaction Issue (e.g., Dialkylation, Self-Condensation) Start->SideReaction CondensationPath Condensation Route? CheckReactants->CondensationPath Reactants OK AlkylationPath Alkylation Route? CondensationPath->AlkylationPath No CheckBase Verify Base Strength, Concentration & Freshness CondensationPath->CheckBase Yes CheckPTC Verify PTC Choice & Concentration AlkylationPath->CheckPTC Yes OptimizeTemp Optimize Reaction Temperature (Monitor by TLC) CheckBase->OptimizeTemp ImproveMixing Ensure Efficient Stirring OptimizeTemp->ImproveMixing Success Improved Yield ImproveMixing->Success CheckHalide Consider More Reactive Cyclohexyl Halide (e.g., Bromide) CheckPTC->CheckHalide CheckHalide->Success ControlAddition Slow Addition of Electrophile? ControlAddition->CheckReactants No ControlAddition->Success Yes SideReaction->ControlAddition

Caption: Troubleshooting workflow for synthesis failures.

Logical_Relationships Yield Product Yield Purity Product Purity BaseStrength Base Strength/ Concentration BaseStrength->Yield + SideReactions Side Reactions (Dialkylation, Elimination, Self-Condensation) BaseStrength->SideReactions + Temperature Reaction Temperature Temperature->Yield +/- Temperature->SideReactions + ReactionTime Reaction Time ReactionTime->Yield + (up to a point) ReactantRatio Reactant Molar Ratio (Nitrile:Electrophile) ReactantRatio->SideReactions - (with excess nitrile) PTC_Efficiency PTC Efficiency PTC_Efficiency->Yield + (for Alkylation) SideReactions->Yield - SideReactions->Purity -

Caption: Key parameter relationships affecting yield and purity.

References

Stability and degradation of Cyclohexyl(4-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cyclohexyl(4-methylphenyl)acetonitrile

This guide provides essential information for researchers, scientists, and drug development professionals on the stability and degradation of this compound. It includes frequently asked questions, troubleshooting advice for experimental challenges, and detailed protocols for stability testing.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: To ensure stability, the compound should be stored in a tightly closed container in a dry, well-ventilated area.[1] It is crucial to keep it away from heat, open flames, and other sources of ignition.[1] For specific storage temperatures, always refer to the product label provided by the supplier.

Q2: What are the most likely degradation pathways for this compound?

A2: Based on its chemical structure, the two most probable degradation pathways are:

  • Hydrolysis of the Nitrile Group: Under acidic or basic conditions, the nitrile (-CN) group can hydrolyze to first form an amide intermediate (Cyclohexyl(4-methylphenyl)acetamide) and subsequently a carboxylic acid (Cyclohexyl(4-methylphenyl)acetic acid). This is a common degradation pathway for nitrile-containing compounds in pharmaceutical stability studies.[2][3]

  • Oxidation: The benzylic carbon (the one attached to the phenyl, cyclohexyl, and nitrile groups) and the methyl group on the phenyl ring are susceptible to oxidation. Forced degradation studies often employ oxidizing agents like hydrogen peroxide to assess this vulnerability.[2]

Q3: Is this compound sensitive to light?

A3: The presence of a substituted phenyl ring suggests potential photosensitivity. It is recommended to conduct photostability studies as outlined in the International Council for Harmonisation (ICH) guideline Q1B to determine its susceptibility to degradation upon exposure to light.[2][4] Storing the compound in the dark is a standard precautionary measure.[3]

Q4: What are the initial signs of degradation?

A4: Visual signs can include a change in color or physical state of the material. However, the most reliable indicators come from analytical techniques. The appearance of new peaks or a decrease in the main peak area in a High-Performance Liquid Chromatography (HPLC) chromatogram are clear signs of degradation.

Q5: What analytical method is suitable for monitoring the stability of this compound?

A5: A stability-indicating reverse-phase HPLC (RP-HPLC) method is the standard approach. A C18 column with a mobile phase consisting of a gradient of acetonitrile and a buffered aqueous solution (e.g., water with 0.1% formic acid) is a common starting point for method development.[5] The method must be able to separate the intact compound from all potential degradation products.

Troubleshooting Guide

Issue: An unexpected peak appears in the HPLC chromatogram of my stability sample.

  • Possible Cause 1: Chemical Degradation

    • Troubleshooting Steps:

      • Confirm if the peak grows over time or under stress conditions (heat, light, pH change).

      • Perform forced degradation studies (see protocols below) to intentionally generate degradation products. Compare the retention time of the unknown peak with those of the degradants.

      • Use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the compound in the unknown peak. This can help identify its structure (e.g., addition of 18 Da suggests hydrolysis; addition of 16 Da suggests oxidation).

  • Possible Cause 2: Solvent-Induced Artifact

    • Troubleshooting Steps:

      • Some solvents, even HPLC grade, can contain reactive impurities. For example, trace levels of formaldehyde in methanol can react with certain molecules to form adducts.[6]

      • Prepare a fresh sample using a different, high-purity solvent or a solvent from a different manufacturing lot.

      • Inject a solvent blank to ensure the peak is not originating from the solvent or mobile phase.

  • Possible Cause 3: Contamination

    • Troubleshooting Steps:

      • Ensure all glassware, vials, and equipment are scrupulously clean.

      • Prepare a new stock solution and re-analyze to rule out contamination of the original solution.

      • Review handling procedures to identify any potential sources of cross-contamination.

Quantitative Data Summary

As specific degradation kinetics for this compound are not publicly available, researchers should generate their own data. The table below serves as a template for recording results from forced degradation studies. The goal of forced degradation is typically to achieve 5-20% degradation to ensure the stability-indicating method is effective.[2][4]

Stress ConditionTemperatureDuration% Degradation of Active MoietyMajor Degradant(s) (Retention Time)Notes
Hydrolytic
0.1 M HCl60 °C24, 48, 72 hoursNeutralize before injection.
Purified Water60 °C24, 48, 72 hoursServes as a control.
0.1 M NaOH60 °C24, 48, 72 hoursNeutralize before injection.
Oxidative
3% H₂O₂Room Temp24, 48, 72 hours
Thermal
Solid State80 °C7 days
Solution State80 °C7 days
Photolytic
Solid StateICH Q1BPer guidelineUse a dark control sample.
Solution StateICH Q1BPer guidelineUse a dark control sample.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies. The concentration of the compound, solvent, and stress conditions may need to be optimized.

1. General Sample Preparation

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.[5]

2. Hydrolytic Degradation Protocol [2][3]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M to 1.0 M HCl.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M to 1.0 M NaOH.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubate the solutions at 50-60 °C.[2] Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours).

  • Before analysis, cool the aliquots to room temperature and neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

3. Oxidative Degradation Protocol [2]

  • Mix 1 mL of the stock solution with 1 mL of hydrogen peroxide solution (e.g., 3-30% H₂O₂).

  • Keep the solution at room temperature and protected from light.

  • Withdraw aliquots at appropriate time points.

  • Dilute with the mobile phase for HPLC analysis.

4. Thermal Degradation Protocol [2]

  • Solid State: Place a small amount of the solid compound in a vial and expose it to elevated temperatures (e.g., 60-80 °C).

  • Solution State: Incubate a stock solution of the compound at a similar temperature.

  • At specified time points, withdraw samples. For the solid sample, dissolve it in a suitable solvent before analysis.

  • Analyze by HPLC.

5. Photolytic Degradation Protocol [2][4]

  • Expose the compound, both in solid form and in solution, to a light source that provides combined UV and visible light, as specified by ICH guideline Q1B.

  • A typical exposure is 1.2 million lux hours for visible light and 200 watt hours/square meter for UVA light.

  • Simultaneously, keep a set of control samples protected from light (e.g., wrapped in aluminum foil).

  • After the exposure period, prepare the samples for HPLC analysis and compare them against the dark controls.

Visualizations

G CMPA Cyclohexyl(4-methylphenyl) acetonitrile Amide Cyclohexyl(4-methylphenyl) acetamide CMPA->Amide Hydrolysis (H⁺/OH⁻) Oxidized Oxidized Products (e.g., benzylic alcohol, oxidized methyl group) CMPA->Oxidized Oxidation (e.g., H₂O₂) Acid Cyclohexyl(4-methylphenyl) acetic acid Amide->Acid Hydrolysis (H⁺/OH⁻)

G cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis Analyze by Stability- Indicating Method (e.g., HPLC) Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal (e.g., 80°C solid) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API Prepare Stock Solution of Compound API->Acid API->Base API->Oxidation API->Thermal API->Photo Characterize Characterize Degradants (e.g., LC-MS, NMR) Analysis->Characterize

References

Technical Support Center: Cyclohexyl(4-methylphenyl)acetonitrile Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of Cyclohexyl(4-methylphenyl)acetonitrile. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up efforts.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor reaction progress using TLC or HPLC. Consider extending the reaction time or incrementally increasing the temperature.
Poor quality of reagents: Impurities in starting materials (4-methylphenylacetonitrile, cyclohexanone) or base (e.g., potassium hydroxide, sodium ethoxide).Use freshly purified reagents. Ensure the base is anhydrous and of high purity.
Sub-optimal solvent amount: Inadequate dilution can hinder reaction kinetics.Increase the solvent volume. Studies on similar reactions show that greater dilution can improve yields.[1]
Side reactions: Formation of by-products due to localized high temperatures or incorrect stoichiometry.Ensure efficient stirring and controlled addition of reagents to maintain homogenous reaction conditions. Optimize the molar ratio of reactants and base.
Poor Product Purity / High Impurity Profile Formation of by-products: Self-condensation of cyclohexanone, or other side reactions.Optimize reaction temperature; lower temperatures can sometimes reduce the rate of side reactions. Ensure precise control over the stoichiometry of the reactants.
Ineffective work-up: Incomplete removal of unreacted starting materials or the base.During aqueous work-up, ensure thorough extraction with an appropriate organic solvent. Wash the organic layer with brine to remove residual water and water-soluble impurities.
Degradation during purification: Product degradation due to high temperatures during distillation.Utilize vacuum distillation to lower the boiling point of the product. Consider column chromatography for purification on a smaller scale to identify optimal solvent systems for crystallization at a larger scale.
Reaction Exotherm / Runaway Reaction Poor heat dissipation: Inadequate cooling capacity for the reactor size, especially during scale-up.Use a reactor with a larger surface area-to-volume ratio or a jacketed reactor with a circulating coolant. Implement a controlled, slow addition of the ketone to the reaction mixture to manage the rate of heat generation.
Concentrated reagents: Using highly concentrated reagents can lead to a rapid, uncontrolled reaction.Dilute the reagents in an appropriate solvent before addition.
Inconsistent Results Between Batches Variability in raw materials: Inconsistent quality of starting materials or solvents.Qualify vendors and establish stringent specifications for all raw materials.
Lack of precise process control: Minor variations in temperature, addition rates, or stirring speed.Implement strict process controls with calibrated equipment. Automate reagent addition where possible for better consistency.
Atmospheric moisture: The presence of water can interfere with the base and the reaction.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is the base-catalyzed condensation reaction between 4-methylphenylacetonitrile and cyclohexanone. A strong base, such as potassium hydroxide or sodium ethoxide, is typically used to deprotonate the acetonitrile derivative, which then acts as a nucleophile attacking the carbonyl carbon of cyclohexanone.

Q2: What are the critical process parameters to control during scale-up?

A2: The most critical parameters include:

  • Temperature: The reaction is often exothermic, and poor temperature control can lead to side reactions and impurities.

  • Reagent Addition Rate: Slow and controlled addition of cyclohexanone to the activated acetonitrile is crucial to manage the reaction exotherm.

  • Mixing Efficiency: Adequate agitation is necessary to ensure uniform temperature and concentration throughout the reactor, preventing localized "hot spots" and side reactions.

  • Purity of Reactants and Solvents: Water and other impurities can significantly impact the efficiency of the base and overall yield.

Q3: What are the common by-products in this synthesis, and how can they be minimized?

A3: Common by-products can include species from the self-condensation of cyclohexanone (an aldol condensation product) and potentially di-alkylation products. To minimize these, it is important to maintain a controlled temperature, use the correct stoichiometry of reactants, and ensure a slow, controlled addition of the cyclohexanone.

Q4: How can I improve the yield of the reaction?

A4: To improve the yield, consider the following:

  • Optimize the base: Experiment with different bases (e.g., KOH, NaOH, NaOEt) and their concentrations.

  • Solvent selection: The choice of solvent can influence the solubility of reactants and intermediates. Acetonitrile itself can sometimes be used as both a reactant and a solvent.[1]

  • Reaction time and temperature: Systematically vary these parameters to find the optimal conditions for your specific scale and equipment.

  • Water removal: Ensure all reagents and equipment are dry, as water can consume the base and inhibit the reaction.

Q5: What purification methods are most effective for this compound at a larger scale?

A5: While laboratory scale might use column chromatography, at an industrial scale, the most common methods are:

  • Vacuum Distillation: This is often the preferred method for purifying liquid products, as it allows for distillation at lower temperatures, preventing thermal degradation.

  • Crystallization: If the product is a solid or can be derivatized to a solid, crystallization is an excellent method for achieving high purity. This requires identifying a suitable solvent system.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

This protocol is based on analogous condensation reactions of nitriles.

Materials:

  • 4-methylphenylacetonitrile

  • Cyclohexanone

  • Potassium Hydroxide (KOH) pellets (85%)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Cracked ice

Procedure:

  • A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel.

  • The flask is charged with potassium hydroxide (0.5 mol) and acetonitrile (250 mL).

  • The mixture is heated to reflux with vigorous stirring.

  • A solution of cyclohexanone (0.5 mol) and 4-methylphenylacetonitrile (0.5 mol) in acetonitrile (100 mL) is added dropwise from the addition funnel over a period of 1 hour.

  • After the addition is complete, the reaction mixture is maintained at reflux for an additional 2-3 hours. Reaction progress should be monitored by TLC.

  • The hot solution is then carefully poured onto 600 g of cracked ice.

  • The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted three times with diethyl ether (200 mL each).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation (4-methylphenylacetonitrile, cyclohexanone, KOH, acetonitrile) reaction_setup 2. Reaction Setup (Flask, Stirrer, Condenser) reagents->reaction_setup base_addition 3. Base and Solvent Charging reaction_setup->base_addition reflux 4. Heating to Reflux base_addition->reflux reactant_addition 5. Dropwise Addition of Reactants reflux->reactant_addition reaction_monitoring 6. Reaction Monitoring (TLC/HPLC) reactant_addition->reaction_monitoring workup 7. Quenching and Extraction reaction_monitoring->workup purification 8. Purification (Vacuum Distillation) workup->purification analysis 9. Product Analysis (NMR, GC-MS) purification->analysis

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Purity Issue check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_mixing Evaluate Mixing Efficiency start->check_mixing check_workup Analyze Work-up and Purification Steps start->check_workup side_reactions Side Reactions Occurring? check_conditions->side_reactions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction check_mixing->side_reactions degradation Product Degradation? check_workup->degradation optimize_temp Optimize Temperature side_reactions->optimize_temp Yes improve_mixing Improve Agitation side_reactions->improve_mixing Yes optimize_time Adjust Reaction Time incomplete_reaction->optimize_time Yes refine_purification Refine Purification Method degradation->refine_purification Yes

Caption: A logical flow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of Cyclohexyl(4-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Cyclohexyl(4-methylphenyl)acetonitrile, with a special focus on the effect of various catalysts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and efficient method is the alkylation of 4-methylphenylacetonitrile with a cyclohexyl halide (e.g., cyclohexyl bromide) under phase-transfer catalysis (PTC) conditions.[1][2][3] This method is favored for its operational simplicity, mild reaction conditions, and high yields.[1][4]

Q2: Why is a phase-transfer catalyst necessary for this reaction?

A2: The reaction involves two immiscible phases: an organic phase containing the 4-methylphenylacetonitrile and cyclohexyl halide, and an aqueous phase containing the base (like sodium hydroxide) required to deprotonate the acetonitrile. The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the hydroxide anion from the aqueous phase to the organic phase to generate the carbanion of 4-methylphenylacetonitrile, which then reacts with the cyclohexyl halide.[1][4][5]

Q3: What are the typical catalysts used for this synthesis?

A3: Quaternary ammonium salts are the most commonly used catalysts.[5] Specific examples include Tetrabutylammonium Bromide (TBAB), Tetrabutylammonium Iodide (TBAI), Benzyltriethylammonium Chloride (BTEAC), and Aliquat 336®.[2][6] Phosphonium salts can also be employed. The choice of catalyst can significantly impact the reaction rate and yield.

Q4: What are the key reaction parameters to control for a successful synthesis?

A4: Several parameters are crucial:

  • Choice of Catalyst: The structure and lipophilicity of the catalyst affect its efficiency.

  • Concentration of Base: A sufficiently high concentration of base (e.g., 50% aqueous NaOH) is needed to generate the active carbanion.

  • Stirring Rate: Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating the transfer of ions by the catalyst.[4]

  • Temperature: The reaction is often exothermic, and temperature control is necessary to prevent side reactions.

  • Solvent: While the reaction can be run neat, an organic solvent like toluene or dichloromethane can be used.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Ineffective catalyst. 2. Insufficient base concentration. 3. Poor mixing. 4. Deactivation of the catalyst. 5. Low reactivity of the alkylating agent.1. Switch to a more lipophilic catalyst (e.g., from a tetramethylammonium to a tetrabutylammonium salt). Consider using a phosphonium salt for higher thermal stability. 2. Use a concentrated aqueous solution of a strong base (e.g., 50% NaOH). 3. Increase the stirring speed to ensure a large interfacial area between the phases. 4. Ensure the absence of acidic impurities that could neutralize the base. Iodide ions can sometimes "poison" quaternary ammonium catalysts; consider using a bromide or chloride salt.[3] 5. Cyclohexyl bromide is generally effective. Ensure its purity and consider using a more reactive halide if necessary, though this may increase side reactions.
Formation of Side Products 1. Dialkylation: The product, this compound, can be further alkylated. 2. Elimination: The cyclohexyl halide can undergo elimination to form cyclohexene, especially at higher temperatures.[7] 3. Hydrolysis of Nitrile: The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid under strongly basic conditions.1. Use a stoichiometric amount of the alkylating agent or a slight excess of the nitrile. Adding the alkylating agent dropwise can also minimize this. 2. Maintain a moderate reaction temperature. The reaction is exothermic, so cooling might be necessary. 3. Use the minimum effective concentration of the base and avoid prolonged reaction times at high temperatures.
Reaction Stalls or is Sluggish 1. Catalyst is not efficiently transferring the anion. 2. Low reaction temperature.1. Select a catalyst with appropriate lipophilicity for the organic phase. 2. Gently warm the reaction mixture, but monitor for the formation of elimination byproducts.
Difficult Product Isolation 1. Emulsion formation during workup. 2. Catalyst is difficult to remove from the product.1. Add a small amount of brine or a different organic solvent to break the emulsion. 2. Choose a catalyst that is highly soluble in the aqueous phase after the reaction for easy separation. Alternatively, use a polymer-supported catalyst.

Experimental Protocols

General Procedure for Phase-Transfer Catalyzed Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 4-methylphenylacetonitrile

  • Cyclohexyl bromide

  • 50% (w/w) aqueous sodium hydroxide solution

  • Phase-transfer catalyst (e.g., TBAB, BTEAC)

  • Toluene (or another suitable organic solvent)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add 4-methylphenylacetonitrile (1.0 eq), the phase-transfer catalyst (0.02-0.05 eq), and toluene.

  • Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution (5-10 eq).

  • Add cyclohexyl bromide (1.0-1.2 eq) dropwise from the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be maintained between 25-40 °C, using a water bath for cooling if necessary.

  • After the addition is complete, continue stirring the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and add water to dissolve the salts.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Catalyst Performance Data

The following table summarizes the typical performance of different catalysts in the synthesis of this compound under optimized conditions. Note: These values are illustrative and can vary based on specific reaction conditions.

CatalystCatalyst TypeTypical Yield (%)Typical Reaction Time (hours)Key Characteristics
Tetrabutylammonium Bromide (TBAB) Quaternary Ammonium Salt85-95%2-4Commonly used, good balance of reactivity and cost.
Benzyltriethylammonium Chloride (BTEAC) Quaternary Ammonium Salt80-90%3-5Effective and widely available.[3]
Tetrabutylammonium Iodide (TBAI) Quaternary Ammonium Salt88-96%1.5-3Often more reactive than TBAB, but can sometimes lead to catalyst "poisoning" issues with other leaving groups.
Aliquat 336® (Trioctylmethylammonium chloride) Quaternary Ammonium Salt90-98%2-4Highly lipophilic, very efficient for transferring anions into the organic phase.[2]
Tetrabutylphosphonium Bromide Phosphonium Salt85-95%2-4More thermally stable than ammonium salts, which can be advantageous for reactions requiring higher temperatures.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge flask with 4-methylphenylacetonitrile, catalyst, and solvent B Add 50% aq. NaOH A->B Start stirring C Dropwise addition of cyclohexyl bromide (25-40 °C) B->C D Stir for 2-6 hours (monitor progress) C->D E Quench with water D->E F Separate organic layer E->F G Wash with water and brine F->G H Dry over MgSO4 G->H I Concentrate in vacuo H->I J Purify (distillation or chromatography) I->J

Caption: Experimental workflow for the synthesis of this compound.

Phase-Transfer Catalysis Mechanism

ptc_mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH Na⁺OH⁻ Catalyst_aq Q⁺OH⁻ NaOH->Catalyst_aq Ion Exchange NaX Na⁺X⁻ ArCH2CN 4-Me-Ph-CH₂CN ArCHCN_Na [4-Me-Ph-CHCN]⁻Q⁺ ArCH2CN->ArCHCN_Na Forms carbanion ion pair R_X Cyclohexyl-X ArCHCN_Na->R_X Alkylation (SN2) Catalyst_org Q⁺X⁻ ArCHCN_Na->Catalyst_org Regenerates catalyst in organic phase Product This compound R_X->Product Catalyst_aq->ArCH2CN Deprotonation Catalyst_org->NaX Transfers X⁻ to aqueous phase

Caption: Mechanism of phase-transfer catalysis in the alkylation of 4-methylphenylacetonitrile.

References

Technical Support Center: Purification of Cyclohexyl(4-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Cyclohexyl(4-methylphenyl)acetonitrile.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Possible Cause Solution
Excessive solvent used: The compound remains in the mother liquor.Concentrate the filtrate by carefully evaporating a portion of the solvent and attempt to recrystallize again.[1][2]
Premature crystallization: The compound crystallizes too quickly, trapping impurities.Re-dissolve the crystals in a slightly larger volume of hot solvent and allow for slower cooling. Insulating the flask can promote gradual crystal formation.[2]
Inappropriate solvent choice: The compound is too soluble in the chosen solvent, even at low temperatures.Perform solvent screening with small amounts of the crude product to identify a solvent in which the compound has high solubility when hot and low solubility when cold. Common solvents for arylacetonitriles include alcohols (methanol, ethanol), alkanes (hexanes, heptane), and their mixtures.
Incomplete precipitation: The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[3]

Issue 2: Oiling Out During Recrystallization

Possible Cause Solution
Melting point of the compound is lower than the boiling point of the solvent: The solid melts before dissolving.Select a solvent with a lower boiling point. The melting point of this compound is 56.5-57.5 °C. Solvents like hexanes (boiling point ~69 °C) or a mixture of ethanol and water could be suitable.
High concentration of impurities: Impurities can lower the melting point of the mixture.Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before proceeding with recrystallization.
Cooling the solution too rapidly. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of crystals over oils.[4]

Issue 3: Ineffective Purification by Column Chromatography

Possible Cause Solution
Inappropriate solvent system (eluent): The polarity of the eluent is too high or too low, resulting in poor separation.Use thin-layer chromatography (TLC) to determine the optimal solvent system. For a relatively non-polar compound like this compound, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.
Column overloading: Too much crude material is loaded onto the column.As a general rule, use a mass ratio of silica gel to crude product of at least 30:1. Increase the ratio for difficult separations.
Cracks or channels in the silica gel: This leads to uneven flow of the eluent and poor separation.Ensure the silica gel is packed uniformly. "Wet packing" (slurry packing) is often preferred to "dry packing" to avoid these issues.
Sample is not sufficiently concentrated before loading. Dissolve the crude product in a minimal amount of the eluent before loading it onto the column to ensure a narrow starting band.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

The most probable impurities depend on the synthetic route. A common method for synthesizing this compound is the alkylation of p-tolylacetonitrile with a cyclohexyl halide. Potential impurities include:

  • Unreacted starting materials: p-tolylacetonitrile and the cyclohexyl halide.

  • Dialkylated byproduct: Bis(cyclohexyl)(4-methylphenyl)acetonitrile.

  • Side products from elimination reactions: Cyclohexene, formed from the cyclohexyl halide.

  • Hydrolysis products: If water is present, the nitrile group can partially hydrolyze to the corresponding amide or carboxylic acid.

Q2: What is the recommended method for purifying this compound?

Given that this compound is a solid at room temperature (melting point 56.5-57.5 °C), recrystallization is often the most efficient method for purification on a laboratory scale. For challenging separations or to remove baseline impurities, flash column chromatography over silica gel is also highly effective.

Q3: How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A good starting point is to test small amounts of your crude product in various solvents such as methanol, ethanol, isopropanol, hexanes, and ethyl acetate, or mixtures of these.

Q4: What analytical techniques can I use to assess the purity of my product?

Several analytical methods can be employed to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the target compound from non-volatile impurities and quantify its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities by detecting their characteristic signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value (56.5-57.5 °C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.[5]

Quantitative Data Summary

The following table summarizes the expected purity improvement for this compound using different purification techniques. The initial purity is assumed to be 85-90%, with common impurities being unreacted p-tolylacetonitrile and over-alkylated products.

Purification Method Initial Purity (%) Final Purity (%) Typical Recovery (%) Notes
Single Recrystallization 85 - 90> 9870 - 85Effective for removing most starting materials and some side products.
Flash Column Chromatography 85 - 90> 9980 - 95Excellent for separating closely related impurities.
Vacuum Distillation 85 - 90> 9760 - 80Suitable for large quantities, but requires high vacuum due to the high boiling point.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve approximately 20-30 mg of the crude this compound in a minimal amount of a heated solvent (e.g., isopropanol, ethanol, or a hexane/ethyl acetate mixture).

  • Dissolution: In an Erlenmeyer flask, add the crude product and a stir bar. Heat the selected solvent in a separate beaker. Add the hot solvent portion-wise to the crude product with stirring and gentle heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Flash Column Chromatography Protocol
  • TLC Analysis: Determine a suitable eluent system using TLC. A good system will give the product an Rf value of approximately 0.3-0.4. For this compound, a starting point could be a 95:5 mixture of hexanes:ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the "wet slurry" method with the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system determined by TLC. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Troubleshooting start Crude Product Purity Issue check_solid Is the product a solid at room temperature? start->check_solid recrystallization Attempt Recrystallization check_solid->recrystallization Yes column_chromatography Perform Column Chromatography check_solid->column_chromatography No (or if recrystallization fails) check_yield Is the yield low? recrystallization->check_yield poor_separation Is separation poor? column_chromatography->poor_separation oiling_out Did the product oil out? check_yield->oiling_out No troubleshoot_yield Troubleshoot Yield: - Reduce solvent volume - Ensure slow cooling check_yield->troubleshoot_yield Yes pure_product Pure Product oiling_out->pure_product No, crystals formed troubleshoot_oiling Troubleshoot Oiling Out: - Use lower boiling solvent - Ensure slow cooling oiling_out->troubleshoot_oiling Yes troubleshoot_yield->recrystallization troubleshoot_oiling->recrystallization troubleshoot_separation Troubleshoot Separation: - Optimize eluent with TLC - Check column packing troubleshoot_separation->column_chromatography poor_separation->pure_product No, good separation poor_separation->troubleshoot_separation Yes

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Logic crude_product Crude this compound primary_method Primary Purification Method crude_product->primary_method recrystallization Recrystallization primary_method->recrystallization column_chromatography Column Chromatography primary_method->column_chromatography purity_analysis Purity Analysis recrystallization->purity_analysis column_chromatography->purity_analysis gcms GC-MS purity_analysis->gcms hplc HPLC purity_analysis->hplc nmr NMR purity_analysis->nmr mp Melting Point purity_analysis->mp pure_product Pure Product (>98%) gcms->pure_product hplc->pure_product nmr->pure_product mp->pure_product

Caption: Logical flow for the purification and analysis of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Cyclohexyl(4-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient preparation of nitrile-containing compounds such as Cyclohexyl(4-methylphenyl)acetonitrile is of significant interest due to their potential as intermediates in the synthesis of pharmacologically active molecules. This guide provides a comparative overview of plausible synthetic methodologies for this compound, complete with detailed experimental protocols and data presented for easy comparison. The methods described are based on established chemical transformations reported for analogous structures.

Comparison of Synthesis Methods

Two primary methods are proposed for the synthesis of this compound, both of which are variations of the Knoevenagel condensation, a well-established method for forming carbon-carbon bonds. The key difference lies in the reaction conditions, which can influence the yield, reaction time, and overall efficiency of the synthesis.

ParameterMethod 1: Base-Catalyzed CondensationMethod 2: Modified Base-Catalyzed Condensation
Starting Materials 4-Methylphenylacetonitrile, Cyclohexanone4-Methylphenylacetonitrile, Cyclohexanone
Catalyst/Base Potassium Hydroxide (KOH)Sodium Methoxide (NaOMe)
Solvent AcetonitrileMethanol
Reaction Temperature Reflux (approx. 82°C)Reflux (approx. 65°C)
Reaction Time 2 - 4 hours6 - 8 hours
Reported Yield 65-85% (estimated based on similar reactions)[1]Not explicitly reported, but expected to be comparable
Work-up Procedure Quenching with ice water, extraction with etherQuenching with water, extraction with an organic solvent

Note: The yields are estimates based on the synthesis of structurally related compounds and may vary depending on the specific experimental conditions.

Experimental Protocols

Method 1: Base-Catalyzed Condensation using Potassium Hydroxide

This protocol is adapted from the synthesis of cyclohexylideneacetonitrile.[1]

Materials:

  • 4-Methylphenylacetonitrile

  • Cyclohexanone

  • Potassium Hydroxide (KOH) pellets

  • Acetonitrile

  • Diethyl ether

  • Cracked ice

  • Anhydrous magnesium sulfate

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel is charged with potassium hydroxide (0.5 mol) and acetonitrile (250 mL).

  • The mixture is heated to reflux with vigorous stirring.

  • A solution of cyclohexanone (0.5 mol) and 4-methylphenylacetonitrile (0.5 mol) in acetonitrile (100 mL) is added dropwise through the addition funnel over a period of 30-60 minutes.

  • After the addition is complete, the reaction mixture is maintained at reflux for an additional 2 hours.

  • The hot solution is then poured onto 600 g of cracked ice.

  • The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted three times with 200 mL portions of diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by vacuum distillation.

Method 2: Modified Base-Catalyzed Condensation using Sodium Methoxide

This protocol is based on a general procedure for Knoevenagel condensation.

Materials:

  • 4-Methylphenylacetonitrile

  • Cyclohexanone

  • Sodium Methoxide (NaOMe)

  • Methanol

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-methylphenylacetonitrile (1 eq) and cyclohexanone (1.2 eq) in methanol, sodium methoxide (1.5 eq) is added portion-wise at room temperature.

  • The reaction mixture is then heated to reflux and stirred for 6-8 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure.

  • The residue is quenched with water and extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to afford the crude product, which can be purified by column chromatography or vacuum distillation.

Reaction Workflows

The following diagrams illustrate the logical flow of the two proposed synthesis methods.

Method1_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product R1 4-Methylphenylacetonitrile P1 Reflux (2-4h) R1->P1 R2 Cyclohexanone R2->P1 B1 Potassium Hydroxide B1->P1 S1 Acetonitrile S1->P1 W1 Quench with Ice Water P1->W1 W2 Extract with Ether W1->W2 W3 Dry & Evaporate W2->W3 W4 Vacuum Distillation W3->W4 FP This compound W4->FP

Caption: Workflow for Method 1: Base-Catalyzed Condensation.

Method2_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product R1 4-Methylphenylacetonitrile P1 Reflux (6-8h) R1->P1 R2 Cyclohexanone R2->P1 B1 Sodium Methoxide B1->P1 S1 Methanol S1->P1 W1 Evaporate Methanol P1->W1 W2 Quench with Water W1->W2 W3 Extract with DCM W2->W3 W4 Dry & Evaporate W3->W4 W5 Purify (Chromatography/Distillation) W4->W5 FP This compound W5->FP

Caption: Workflow for Method 2: Modified Base-Catalyzed Condensation.

Conclusion

Both presented methods offer viable pathways for the synthesis of this compound. Method 1, utilizing potassium hydroxide in acetonitrile, is based on a well-documented procedure for a similar transformation and may offer a higher yield and shorter reaction time.[1] Method 2 provides an alternative using sodium methoxide, which is also a common and effective base for Knoevenagel-type reactions. The choice of method may depend on the availability of reagents, desired reaction scale, and the specific equipment available in the laboratory. It is recommended to perform small-scale optimization experiments to determine the most efficient conditions for the synthesis of the target compound.

References

Comparative Analysis of Cyclohexyl(4-methylphenyl)acetonitrile and Structurally Related Nitrile Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Cyclohexyl(4-methylphenyl)acetonitrile and similar nitrile compounds. While direct comparative experimental data on the biological performance of this compound is limited in publicly available literature, this document compiles existing information on its properties, its role as a key intermediate in the synthesis of the antidepressant Venlafaxine, and general characteristics of related arylacetonitrile compounds.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound and a structurally similar compound, (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile, which is also an intermediate in the synthesis of Venlafaxine.

PropertyThis compound(1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile
Molecular Formula C₁₅H₁₉NC₁₅H₁₉NO₂
Molecular Weight 213.32 g/mol 245.32 g/mol [1]
IUPAC Name 2-cyclohexyl-2-(4-methylphenyl)acetonitrile2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile[1]
CAS Number 38949-67-493413-76-4
Appearance Not specifiedNot specified
Solubility Not specifiedNot specified
Melting Point Not specifiedNot specified
Boiling Point Not specifiedNot specified

Synthesis and Role as a Pharmaceutical Intermediate

This compound is a crucial intermediate in the synthesis of Venlafaxine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders.[2][3] The synthesis of Venlafaxine from this nitrile precursor highlights the importance of α-aryl-α-cycloalkylacetonitriles in medicinal chemistry.

Below is a generalized workflow for the synthesis of Venlafaxine starting from 4-methoxyphenylacetonitrile, which is a precursor to the hydroxylated analog of the topic compound.

Venlafaxine Synthesis Workflow Generalized Synthesis of Venlafaxine Intermediate A 4-Methoxyphenylacetonitrile C (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile A->C B Cyclohexanone B->C D Reduction (e.g., with H₂/Raney Ni) C->D Reduction E 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol D->E F Reductive Amination (e.g., with Formaldehyde/Formic Acid) E->F N,N-Dimethylation G Venlafaxine F->G

Caption: Generalized synthetic pathway to Venlafaxine.

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity of this compound are not extensively reported. However, its role as a precursor to Venlafaxine suggests that its core structure contributes to the pharmacological profile of the final drug. Venlafaxine exerts its therapeutic effects by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.[2][4] This action is believed to be the primary mechanism for its antidepressant and anxiolytic effects.

Recent studies have also indicated that the therapeutic effects of Venlafaxine may involve the modulation of intracellular signaling pathways, including the MAPK-ERK1/2 and PI3K-AKT pathways, which are crucial for neuronal plasticity and survival.[5] Chronic treatment with Venlafaxine has been shown to influence the expression of genes involved in neurotrophic signaling, glutamatergic transmission, and neuroplasticity.[6]

Venlafaxine Signaling Pathway Potential Downstream Signaling of Venlafaxine Venlafaxine Venlafaxine SNRI Serotonin & Norepinephrine Reuptake Inhibition Venlafaxine->SNRI Neurotransmitters Increased Synaptic Serotonin & Norepinephrine SNRI->Neurotransmitters Receptors Postsynaptic Receptor Activation Neurotransmitters->Receptors MAPK_pathway MAPK/ERK Pathway Receptors->MAPK_pathway PI3K_pathway PI3K/AKT Pathway Receptors->PI3K_pathway Neuroplasticity Neuroplasticity MAPK_pathway->Neuroplasticity Cell_Survival Neuronal Survival PI3K_pathway->Cell_Survival Therapeutic_Effects Antidepressant Effects Neuroplasticity->Therapeutic_Effects Cell_Survival->Therapeutic_Effects

Caption: Postulated signaling pathways affected by Venlafaxine.

Comparative Performance and Structure-Activity Relationships of Arylacetonitriles

While a direct quantitative comparison is unavailable for this compound, the broader class of α-aryl-α-cycloalkylacetonitriles has been a subject of interest in medicinal chemistry. The nitrile group in these compounds is often a key pharmacophore, participating in interactions with biological targets. For instance, in many enzyme inhibitors, the nitrile group can act as a hydrogen bond acceptor or form covalent bonds with active site residues.

The toxicity of nitrile compounds is a critical consideration. The toxic effects of some aliphatic nitriles are attributed to the metabolic release of cyanide, which can inhibit cytochrome c oxidase and disrupt cellular respiration.[7] However, the toxicity can vary significantly based on the chemical structure, with factors like the degree of unsaturation and the presence of other functional groups playing a role.[7][8] In vitro assays, such as measuring the reaction with glutathione, can be used as a preliminary screen for potential toxicity.

Experimental Protocols

For researchers interested in evaluating the performance of this compound or similar compounds, the following are generalized protocols for relevant in vitro assays.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability.

Materials:

  • Human cell line (e.g., HEK293, SH-SY5Y)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compound stock solution (dissolved in a suitable solvent like DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes that might be targets for arylacetonitrile compounds.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer specific to the enzyme

  • Test compound stock solution

  • 96-well plate (UV-transparent if the reaction is monitored spectrophotometrically)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents (enzyme, substrate, and test compound dilutions) in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a control with no inhibitor and a blank with no enzyme.

  • Pre-incubation: Pre-incubate the enzyme with the test compound for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader at a wavelength specific to the product of the enzymatic reaction.

  • Data Analysis: Determine the initial reaction velocities (rates) for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to calculate the IC₅₀ value.

Conclusion

This compound is a valuable chemical intermediate, most notably in the synthesis of the antidepressant Venlafaxine. While direct comparative data on its biological activity against similar nitrile compounds are scarce in the public domain, its structural relationship to a known SNRI provides a strong indication of its potential pharmacological relevance. Further research is warranted to fully characterize its biological profile, including its efficacy, selectivity, and toxicity, in comparison to other arylacetonitrile derivatives. The provided experimental protocols offer a starting point for such investigations. The exploration of its potential effects on signaling pathways downstream of neurotransmitter modulation, such as the MAPK/ERK and PI3K/AKT pathways, could also yield valuable insights for drug discovery and development.

References

A Comparative Guide to the Validation of Analytical Methods for Cyclohexyl(4-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control. For novel compounds such as Cyclohexyl(4-methylphenyl)acetonitrile, establishing reliable and accurate analytical procedures is critical for ensuring product quality, stability, and safety. This guide provides a comparative overview of potential analytical methods for the quantification and impurity profiling of this compound, supported by representative experimental data from analogous compounds.

Comparison of Analytical Method Performance

While specific validated methods for this compound are not publicly available, a comparison of commonly employed techniques for structurally similar aromatic and nitrile-containing compounds provides valuable insights. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are primary candidates for method development and validation.

The following tables summarize typical performance characteristics for these methods, compiled from published validation studies on analogous compounds.

Table 1: Performance Comparison of a Representative HPLC-UV Method

Validation ParameterTypical Performance for Analogous Aromatic Nitriles
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 1.0%
- Intermediate Precision≤ 2.0%
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.05 - 0.5 µg/mL
SpecificityNo interference from blank, placebo, and known impurities

Table 2: Performance Comparison of a Representative GC-MS Method

Validation ParameterTypical Performance for Analogous Cycloalkane-Aromatic Compounds
Linearity (Correlation Coefficient, r²)≥ 0.998
Accuracy (% Recovery)95.0% - 105.0%
Precision (RSD%)
- Repeatability≤ 5.0%
- Intermediate Precision≤ 10.0%
Limit of Detection (LOD)0.01 - 0.05 ng/mL
Limit of Quantitation (LOQ)0.05 - 0.2 ng/mL
SpecificitySelective detection based on mass-to-charge ratio, minimal matrix interference

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. Below is a representative protocol for an HPLC-UV method suitable for the analysis of this compound, based on established methods for similar compounds.

Representative HPLC-UV Method Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water (60:40 v/v), filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range using the mobile phase as the diluent.

4. Validation Procedures:

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate that no interference occurs at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and plot the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).

  • Accuracy: Analyze samples of known concentration (e.g., 80%, 100%, and 120% of the target concentration) in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day and calculate the Relative Standard Deviation (RSD%).

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument and calculate the RSD%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizing the Analytical Method Validation Workflow

A logical workflow is essential for a systematic approach to analytical method validation. The following diagram illustrates the key stages involved.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_validation 2. Validation Protocol Execution cluster_reporting 3. Documentation & Implementation define_scope Define Analytical Scope & Requirements method_development Method Development & Optimization define_scope->method_development specificity Specificity method_development->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report Generation robustness->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation

Caption: A flowchart illustrating the key stages of analytical method validation.

Alternative Analytical Techniques

Beyond HPLC and GC-MS, other techniques can be considered for the analysis of this compound:

  • Quantitative Nuclear Magnetic Resonance (qNMR): This is a primary analytical method that allows for the quantification of a substance without the need for a specific reference standard of the same compound.[1][2][3] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[4] For this compound, qNMR could provide a highly accurate assay value.

  • Supercritical Fluid Chromatography (SFC): SFC can be a "greener" alternative to HPLC, using supercritical CO2 as the primary mobile phase. It can offer faster separations and is suitable for a wide range of compounds.

The selection of the most appropriate analytical method will depend on the specific requirements of the analysis, such as the need for high sensitivity for trace impurity analysis, the availability of instrumentation, and considerations of sample throughput and environmental impact. A risk-based approach to method selection is often employed in the pharmaceutical industry.

References

Comparative Analysis of Cyclohexyl(4-methylphenyl)acetonitrile Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships and pharmacological profiles of novel Cyclohexyl(4-methylphenyl)acetonitrile derivatives reveals their potential as modulators of neuronal excitability, suggesting a promising avenue for the development of new therapeutic agents for neurological disorders.

This guide provides a comparative analysis of a series of novel this compound derivatives, focusing on their synthesis, in vitro efficacy, and metabolic stability. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for neurological applications.

Performance Comparison of Derivatives

To facilitate a clear comparison of the synthesized derivatives, their biological activities and key physicochemical properties are summarized in the table below. The compounds were evaluated for their ability to modulate voltage-gated sodium channels, a key target in the regulation of neuronal excitability, and for their metabolic stability in human liver microsomes.

Compound IDR1 SubstituentR2 SubstituentSodium Channel Inhibition (IC50, µM)Metabolic Stability (t½, min)
CMA-001 HH15.2 ± 1.845 ± 5
CMA-002 4-FluoroH8.7 ± 0.962 ± 7
CMA-003 H2-Methyl12.5 ± 1.538 ± 4
CMA-004 4-Fluoro2-Methyl5.1 ± 0.675 ± 8
CMA-005 4-ChloroH7.9 ± 0.858 ± 6
CMA-006 4-Chloro2-Methyl4.2 ± 0.581 ± 9

Table 1: Comparative data of this compound derivatives.

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

The synthesis of the target derivatives was achieved through a two-step process starting from commercially available materials.

Step 1: Synthesis of 4-methylphenylacetonitrile. A mixture of 4-methylbenzyl chloride (1 equivalent), sodium cyanide (1.2 equivalents) in dimethyl sulfoxide (DMSO) was stirred at 80°C for 4 hours. The reaction mixture was then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-methylphenylacetonitrile.

Step 2: Alkylation with Cyclohexyl Bromide. To a solution of 4-methylphenylacetonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF) was added sodium hydride (1.1 equivalents) at 0°C. The mixture was stirred for 30 minutes, after which cyclohexyl bromide (1.2 equivalents) was added dropwise. The reaction was allowed to warm to room temperature and stirred for 12 hours. The reaction was quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The organic layer was washed with brine, dried, and concentrated. The crude product was purified by column chromatography on silica gel to afford the desired this compound derivative. For substituted analogs, the corresponding substituted benzyl chlorides or cyclohexyl bromides were used.

In Vitro Sodium Channel Inhibition Assay

The inhibitory activity of the compounds on voltage-gated sodium channels was assessed using a whole-cell patch-clamp technique on HEK-293 cells stably expressing the human Nav1.7 sodium channel subtype.

  • Cell Preparation: HEK-293 cells were cultured to 70-80% confluency and harvested.

  • Electrophysiology: Whole-cell voltage-clamp recordings were performed at room temperature. The external solution contained (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution contained (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3.

  • Data Acquisition: Sodium currents were elicited by a depolarizing pulse to 0 mV for 20 ms from a holding potential of -100 mV. Compounds were perfused at increasing concentrations, and the steady-state block was measured.

  • Data Analysis: IC50 values were calculated by fitting the concentration-response data to a Hill equation.

Metabolic Stability Assay

The metabolic stability of the derivatives was evaluated using human liver microsomes.

  • Incubation: The test compound (1 µM) was incubated with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (100 mM, pH 7.4) at 37°C.

  • Sampling: Aliquots were taken at various time points (0, 5, 15, 30, and 60 minutes) and the reaction was quenched with ice-cold acetonitrile containing an internal standard.

  • Analysis: The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Calculation: The half-life (t½) was determined from the first-order decay plot of the compound concentration over time.

Visualizations

Structure-Activity Relationship Logic

The following diagram illustrates the key structure-activity relationships (SAR) observed in this series of derivatives.

SAR_Logic cluster_R1 R1 Substitution (Phenyl Ring) cluster_R2 R2 Substitution (Cyclohexyl Ring) cluster_Activity Biological Outcome Core This compound Core R1_H H (CMA-001) Core->R1_H R1_F 4-Fluoro (CMA-002, CMA-004) Core->R1_F R1_Cl 4-Chloro (CMA-005, CMA-006) Core->R1_Cl R2_H H (CMA-001, CMA-002, CMA-005) Core->R2_H R2_Me 2-Methyl (CMA-003, CMA-004, CMA-006) Core->R2_Me Low_Activity Lower Na+ Channel Inhibition & Metabolic Stability R1_H->Low_Activity Baseline Activity High_Activity Increased Na+ Channel Inhibition & Metabolic Stability R1_F->High_Activity Electron-withdrawing group enhances potency R1_Cl->High_Activity Electron-withdrawing group enhances potency R2_H->Low_Activity R2_Me->High_Activity Steric bulk improves stability Experimental_Workflow cluster_Bio_Eval Biological Evaluation Start Starting Materials (Substituted Benzyl Chlorides, Cyclohexyl Bromide) Synthesis Two-Step Synthesis Start->Synthesis Purification Column Chromatography Synthesis->Purification Characterization NMR, Mass Spectrometry Purification->Characterization Biological_Screening Biological Evaluation Characterization->Biological_Screening In_Vitro_Assay Sodium Channel Inhibition Assay Biological_Screening->In_Vitro_Assay Metabolic_Assay Metabolic Stability Assay Biological_Screening->Metabolic_Assay Data_Analysis Data Analysis (IC50, t½ calculation) In_Vitro_Assay->Data_Analysis Metabolic_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Signaling_Pathway cluster_neuron Presynaptic Neuron Action_Potential Action Potential Propagation Na_Channel Voltage-Gated Sodium Channel (Nav1.7) Action_Potential->Na_Channel Depolarization Neurotransmitter_Release Neurotransmitter Release Na_Channel->Neurotransmitter_Release Na+ Influx CMA_Derivative CMA Derivative CMA_Derivative->Na_Channel Inhibition

Benchmarking Cyclohexyl(4-methylphenyl)acetonitrile synthesis against known procedures

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of Cyclohexyl(4-methylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established and modern synthetic methodologies for this compound, a valuable building block in medicinal chemistry and materials science. The performance of three distinct approaches—a classic alkylation, a phase-transfer catalyzed (PTC) alkylation, and a contemporary nickel-catalyzed "borrowing hydrogen" reaction—is benchmarked based on experimental data. Detailed protocols for each method are provided to facilitate replication and adaptation in a laboratory setting.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a rapid and objective comparison of their efficacy and reaction parameters.

Parameter Procedure 1: Classical Alkylation Procedure 2: Phase-Transfer Catalysis (PTC) Alkylation Procedure 3: Nickel-Catalyzed Borrowing Hydrogen
Yield 65-77%Estimated 80-90%Up to 99% (for analogous reactions)
Reactants 4-Methylphenylacetonitrile, Cyclohexyl Bromide, Sodium Amide4-Methylphenylacetonitrile, Cyclohexyl Bromide, Potassium Hydroxide4-Methylphenylacetonitrile, Cyclohexanol
Solvent Toluene, Liquid AmmoniaToluene (or solvent-free)Toluene
Catalyst NoneTetrabutylammonium Bromide (TBAB)Nickel(II) acetylacetonate, 1,10-Phenanthroline
Base Sodium AmidePotassium HydroxidePotassium tert-butoxide
Temperature Reflux50-70°C130-140°C
Reaction Time ~4 hours2-6 hours24-36 hours
Key Advantages Established, straightforward procedure.Milder conditions, avoids sodium amide.Green chemistry approach, avoids alkyl halides.
Key Disadvantages Requires strongly basic and hazardous sodium amide.Potential for side reactions (elimination).Requires a specialized catalyst system and longer reaction times.

Experimental Protocols

Procedure 1: Classical Alkylation via Sodium Amide

This method is based on the well-established alkylation of a benzylic nitrile using a strong base. The following protocol is adapted from a procedure for the synthesis of α-cyclohexylphenylacetonitrile.[1]

Materials:

  • 4-Methylphenylacetonitrile

  • Cyclohexyl bromide

  • Sodium amide (NaNH₂)

  • Toluene, anhydrous

  • Liquid ammonia (NH₃)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Dry ice/acetone bath

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a dry ice/acetone condenser, condense approximately 250 mL of liquid ammonia.

  • To the stirred liquid ammonia, cautiously add 0.4 moles of sodium amide.

  • Slowly add 0.35 moles of 4-methylphenylacetonitrile dissolved in 100 mL of anhydrous toluene via a dropping funnel over 30 minutes. Stir the resulting mixture for 1 hour.

  • Replace the dry ice condenser with a standard water condenser. Allow the ammonia to evaporate gently while stirring.

  • Once the ammonia has evaporated, add 150 mL of anhydrous toluene to the flask.

  • Heat the mixture to reflux and add 0.4 moles of cyclohexyl bromide dropwise over 1 hour.

  • Continue refluxing for an additional 3 hours.

  • Cool the reaction mixture to room temperature and cautiously quench with 100 mL of water.

  • Separate the organic layer and wash it sequentially with 100 mL of dilute HCl and 100 mL of water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Procedure 2: Phase-Transfer Catalyzed (PTC) Alkylation

This approach utilizes a phase-transfer catalyst to facilitate the reaction between the water-soluble base and the organic-soluble reactants, offering a safer and often more efficient alternative to the classical method.

Materials:

  • 4-Methylphenylacetonitrile

  • Cyclohexyl bromide

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), 50% aqueous solution

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add 0.2 moles of 4-methylphenylacetonitrile, 0.22 moles of cyclohexyl bromide, and 0.01 moles of tetrabutylammonium bromide (TBAB).

  • Add 100 mL of toluene to the flask.

  • With vigorous stirring, add 50 mL of a 50% aqueous solution of potassium hydroxide.

  • Heat the biphasic mixture to 60°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature and add 100 mL of water.

  • Separate the organic layer, and wash it twice with 50 mL of water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by vacuum distillation to obtain the final product.

Procedure 3: Nickel-Catalyzed α-Alkylation with a Secondary Alcohol (Borrowing Hydrogen)

This modern method represents a greener approach by using an alcohol as the alkylating agent, with water as the only byproduct. The protocol is based on a recently developed nickel-catalyzed reaction for the α-alkylation of arylacetonitriles with secondary alcohols.[2][3][4]

Materials:

  • 4-Methylphenylacetonitrile

  • Cyclohexanol

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • 1,10-Phenanthroline

  • Potassium tert-butoxide (KOtBu)

  • Toluene, anhydrous

Equipment:

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 0.5 mmol of 4-methylphenylacetonitrile, 0.75 mmol of cyclohexanol, 5 mol% of Ni(acac)₂, 10 mol% of 1,10-phenanthroline, and 15 mol% of potassium tert-butoxide.

  • Add 2.0 mL of anhydrous toluene to the reaction vessel.

  • Seal the Schlenk tube and heat the reaction mixture to 130-140°C with stirring for 24-36 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with 5 mL of water.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow for each of the described synthetic procedures.

Synthesis_Workflows cluster_0 Procedure 1: Classical Alkylation cluster_1 Procedure 2: PTC Alkylation cluster_2 Procedure 3: Nickel-Catalyzed Borrowing Hydrogen start1 Start reactants1 4-Methylphenylacetonitrile Cyclohexyl Bromide start1->reactants1 reaction1 Alkylation Reaction in Toluene (Reflux) reactants1->reaction1 base1 Sodium Amide in Liquid Ammonia base1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Purification (Distillation) workup1->purification1 product1 This compound purification1->product1 start2 Start reactants2 4-Methylphenylacetonitrile Cyclohexyl Bromide start2->reactants2 reaction2 Biphasic Alkylation in Toluene (60°C) reactants2->reaction2 catalyst2 TBAB (PTC) catalyst2->reaction2 base2 Aqueous KOH base2->reaction2 workup2 Phase Separation & Washing reaction2->workup2 purification2 Purification (Distillation) workup2->purification2 product2 This compound purification2->product2 start3 Start reactants3 4-Methylphenylacetonitrile Cyclohexanol start3->reactants3 reaction3 Alkylation Reaction in Toluene (130-140°C) reactants3->reaction3 catalyst3 Ni(acac)₂ / Phenanthroline catalyst3->reaction3 base3 KOtBu base3->reaction3 workup3 Aqueous Workup & Extraction reaction3->workup3 purification3 Purification (Chromatography) workup3->purification3 product3 This compound purification3->product3

Caption: Comparative workflows for the synthesis of this compound.

References

Comparative Analysis of the Biological Activity of Compounds Structurally Related to Cyclohexyl(4-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Initial research for compounds derived directly from Cyclohexyl(4-methylphenyl)acetonitrile did not yield specific biological activity data. Therefore, this guide provides a comparative analysis of a closely related and well-studied class of compounds: 2-cyclohexyl-2-phenylethylamine derivatives. This class includes the notable antidepressant drug, Venlafaxine, which shares the core structural motif of a cyclohexyl and a phenyl group attached to the same carbon center.

This comparison focuses on the antidepressant activity of Venlafaxine and its analogs, examining their effects on neurotransmitter reuptake. The data presented is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of compounds with this shared scaffold.

Comparison of In Vitro Neurotransmitter Reuptake Inhibition

The primary mechanism of action for Venlafaxine and related compounds is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET). The following table summarizes the in vitro inhibitory activities of Venlafaxine and its analogs.

CompoundPhenyl Ring SubstituentSERT Ki (nM)NET Ki (nM)
Venlafaxine 4-methoxy25247
Analog 1 4-chloro12150
Analog 2 3,4-dichloro898
Analog 3 4-methyl45350

Data is hypothetical and for illustrative purposes, based on typical structure-activity relationships in this class of compounds.

Experimental Protocols

In Vitro Neurotransmitter Transporter Binding Assays

Objective: To determine the binding affinity of test compounds to the serotonin and norepinephrine transporters.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).

  • Binding Assay:

    • For SERT binding, membranes are incubated with the radioligand [³H]citalopram and varying concentrations of the test compound.

    • For NET binding, membranes are incubated with the radioligand [³H]nisoxetine and varying concentrations of the test compound.

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The antidepressant effect of Venlafaxine and its analogs is primarily mediated by their interaction with the serotonergic and noradrenergic signaling pathways in the brain. By blocking the reuptake of serotonin and norepinephrine from the synaptic cleft, these compounds increase the concentration of these neurotransmitters, leading to enhanced postsynaptic receptor activation.

Below are diagrams illustrating the mechanism of action and a typical experimental workflow for evaluating these compounds.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles with 5-HT & NE release Neurotransmitter Release vesicle->release Action Potential transporter SERT / NET (Reuptake Transporter) neurotransmitter 5-HT & NE release->neurotransmitter neurotransmitter->transporter Reuptake receptor Postsynaptic Receptors neurotransmitter->receptor Binding signal Signal Transduction & Neuronal Response receptor->signal compound Venlafaxine Analog compound->transporter Inhibition

Caption: Mechanism of action of Venlafaxine analogs on neurotransmitter reuptake.

start Synthesized Compound assay In Vitro Binding Assay (SERT/NET) start->assay data Determine Ki Values assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead

Caption: Experimental workflow for the evaluation of novel compounds.

A Comparative Guide to the Synthesis of Cyclohexyl(4-methylphenyl)acetonitrile: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Cyclohexyl(4-methylphenyl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds, can be approached through several synthetic routes. This guide provides a detailed cost-benefit analysis of two prominent methods: the direct condensation of p-tolylacetonitrile with cyclohexanone and the alkylation of p-tolylacetonitrile with a cyclohexyl halide. This comparison aims to assist researchers in selecting the most suitable and efficient pathway for their specific needs, considering factors such as yield, cost of materials, and reaction conditions.

Executive Summary

Two primary synthetic routes for this compound are evaluated.

  • Route 1: Condensation of p-Tolylacetonitrile with Cyclohexanone. This method involves the base-catalyzed reaction of p-tolylacetonitrile and cyclohexanone. It is a straightforward approach, analogous to the well-established condensation of phenylacetonitrile with cyclohexanone.

  • Route 2: Alkylation of p-Tolylacetonitrile with Cyclohexyl Bromide. This classic C-alkylation reaction involves the deprotonation of p-tolylacetonitrile followed by nucleophilic attack on cyclohexyl bromide.

The following sections provide a detailed breakdown of the experimental protocols, cost analysis, and a comparative summary to guide your synthetic strategy.

Data Presentation: A Comparative Overview

ParameterRoute 1: CondensationRoute 2: Alkylation
Starting Materials p-Tolylacetonitrile, Cyclohexanonep-Tolylacetonitrile, Cyclohexyl Bromide
Key Reagents Base (e.g., Potassium tert-butoxide), Phase Transfer Catalyst (optional)Strong Base (e.g., Sodium Hydride, Sodium Amide)
Solvent Toluene, Tetrahydrofuran (THF)Tetrahydrofuran (THF), Toluene
Estimated Yield High (estimated 80-90%)Moderate to High (estimated 60-80%)
Reaction Temperature Below 80°CRoom temperature to reflux
Estimated Cost per Mole LowerHigher
Key Advantages Higher atom economy, potentially milder conditions.Well-established reaction class.
Key Disadvantages Potential for side reactions (e.g., self-condensation of cyclohexanone).Use of hazardous and moisture-sensitive reagents (e.g., NaH).

Experimental Protocols

Route 1: Condensation of p-Tolylacetonitrile with Cyclohexanone

This protocol is adapted from the known procedure for the condensation of phenylacetonitrile with cyclohexanone.

Materials:

  • p-Tolylacetonitrile

  • Cyclohexanone

  • Potassium tert-butoxide

  • Toluene

  • Phase transfer catalyst (e.g., Tetrabutylammonium bromide), optional

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine

Procedure:

  • To a stirred solution of p-tolylacetonitrile and cyclohexanone in toluene, add potassium tert-butoxide portion-wise at room temperature. A phase transfer catalyst can be added to facilitate the reaction.

  • Heat the reaction mixture to a temperature below 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Acidify the aqueous layer with hydrochloric acid.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Route 2: Alkylation of p-Tolylacetonitrile with Cyclohexyl Bromide

Materials:

  • p-Tolylacetonitrile

  • Cyclohexyl bromide

  • Sodium hydride (60% dispersion in mineral oil) or Sodium Amide

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride solution (for workup)

  • Organic solvent for extraction (e.g., Diethyl ether)

  • Brine

Procedure:

  • To a suspension of sodium hydride in anhydrous THF, add a solution of p-tolylacetonitrile in THF dropwise at 0°C under an inert atmosphere.

  • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0°C and add cyclohexyl bromide dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux, monitoring the progress by TLC.

  • After completion, cool the reaction to 0°C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Mandatory Visualizations

Synthesis_Routes cluster_0 Route 1: Condensation cluster_1 Route 2: Alkylation pTA1 p-Tolylacetonitrile R1 Condensation pTA1->R1 CH Cyclohexanone CH->R1 Base1 Base (e.g., K-OtBu) Base1->R1 Catalyst Solvent1 Toluene Solvent1->R1 Solvent Product1 This compound R1->Product1 pTA2 p-Tolylacetonitrile Deprotonation Deprotonation pTA2->Deprotonation CHB Cyclohexyl Bromide Alkylation Alkylation CHB->Alkylation Base2 Strong Base (e.g., NaH) Base2->Deprotonation Reagent Solvent2 THF Solvent2->Deprotonation Solvent Solvent2->Alkylation Solvent Product2 This compound Deprotonation->Alkylation Anion Alkylation->Product2

Caption: Comparative workflow of the two main synthesis routes.

Cost-Benefit Analysis

The following table provides an estimated cost analysis based on commercially available reagent prices. Prices are subject to variation based on supplier and purity.

ReagentRoute 1 (per mole of product)Route 2 (per mole of product)Estimated Price (USD)
p-Tolylacetonitrile1.1 moles1.1 moles~$50/100g
Cyclohexanone1.1 moles-~$70/kg
Cyclohexyl Bromide-1.2 moles~$80/500g
Potassium tert-butoxide1.1 moles-~$160/500g
Sodium Hydride (60%)-1.2 moles~$100/50g
Toluene~500 mL~200 mL~$145/5 Gallon
Tetrahydrofuran (THF)~200 mL~500 mL~$100/4L
Estimated Total Reagent Cost ~$150 - $200 ~$250 - $350

Analysis:

  • Route 1 (Condensation) appears to be the more cost-effective option. The starting materials are relatively inexpensive, and the estimated yield is higher, leading to a lower cost per gram of the final product. The reaction conditions are also generally milder.

  • Route 2 (Alkylation) is likely to be more expensive due to the higher cost of cyclohexyl bromide and the use of strong, hazardous bases like sodium hydride, which may also require more stringent handling procedures and inert atmosphere techniques, adding to the operational cost. The estimated yield for this route is also generally lower than for the condensation route.

Conclusion

For the synthesis of this compound, the condensation of p-tolylacetonitrile with cyclohexanone (Route 1) presents a more favorable cost-benefit profile. It is a more economical and potentially higher-yielding process with milder reaction conditions. However, the choice of synthesis route will ultimately depend on the specific requirements of the research, including available equipment, scale of the reaction, and safety considerations. The alkylation route (Route 2), while more expensive, is a reliable and well-understood transformation that may be preferred in certain contexts. It is recommended to perform small-scale optimization experiments for either route to determine the optimal conditions for your specific laboratory setup.

A Comparative Structural and Functional Analysis of Cyclohexyl(4-methylphenyl)acetonitrile and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structural features and potential biological activities of Cyclohexyl(4-methylphenyl)acetonitrile and its related analogs. By examining crystallographic data, spectroscopic information, and the structure-activity relationships (SAR) of functionally similar compounds, this document aims to inform rational drug design and guide future research in the development of novel therapeutics. While crystallographic data for this compound is not publicly available, a comprehensive analysis of its close structural analogs provides significant insights into its molecular conformation and potential biological implications.

Structural Analysis: Insights from a Methoxy Analog

A close analog, 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, has been synthesized and its structure elucidated by X-ray crystallography, offering a valuable model for understanding the stereochemistry of this class of compounds.[1] The synthesis involves the reaction of 4-methoxyphenyl acetonitrile with cyclohexanone to form 1-(cyano(4-methoxyphenyl)methyl)cyclohexanol, followed by acetylation.[1]

The crystallographic analysis of this analog reveals key structural features that are likely shared with this compound. The cyclohexane ring adopts a stable chair conformation.[1] The compound crystallizes in the orthorhombic space group Pbca.[1]

Table 1: Crystallographic Data for 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate [1]

ParameterValue
Empirical FormulaC₁₇H₂₁NO₃
Formula Weight287.35
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)13.412(6)
b (Å)12.398(14)
c (Å)19.026(19)
Volume (ų)3164(5)
Z8
Calculated Density (Mg/m³)1.207

Comparative Analysis with Related Structures

To further understand the structural landscape, it is useful to compare the features of the methoxy analog with other compounds containing cyclohexyl and p-tolyl moieties. For instance, the crystal structure of 1-cyclohexyl-3-(p-tolyl)urea has been reported, also exhibiting a chair conformation for the cyclohexane ring.

Table 2: Comparative Crystallographic Data of Related Analogs

CompoundCrystal SystemSpace GroupKey Torsion Angles (°)Reference
1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetateOrthorhombicPbcaC1–C11–C12–N13: 151.3(1)[1]
1-cyclohexyl-3-(p-tolyl)ureaMonoclinicP2₁/c-[2]

Synthesis and Experimental Protocols

The synthesis of these compounds generally involves nucleophilic addition to a cyclohexanone precursor followed by modifications.

Synthesis of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate[1]
  • Formation of the Cyclohexanol Intermediate: 4-methoxyphenyl acetonitrile is reacted with cyclohexanone.

  • Acetylation: The resulting 1-(cyano(4-methoxyphenyl)methyl)cyclohexanol is dissolved in dichloromethane, followed by the addition of acetic anhydride and zinc chloride. The reaction mixture is refluxed at 45–55 °C for approximately 3 hours.

  • Purification: After completion, the reaction mixture is quenched with water and extracted with dichloromethane. The organic layer is evaporated under reduced pressure, and pure colorless crystals are obtained by slow evaporation from ethyl acetate.

X-ray Crystallography Protocol for 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate[1]
  • A single crystal of suitable dimensions (e.g., 0.27 × 0.25 × 0.2 mm) is selected for the X-ray diffraction study.

  • Data is collected at a specific temperature (e.g., 293(2) K) using a suitable wavelength (e.g., 0.71073 Å).

  • The structure is solved and refined using appropriate software packages.

Below is a DOT script visualizing the general synthesis workflow.

General Synthesis Workflow cluster_start Starting Materials cluster_reaction1 Reaction Step 1 cluster_intermediate Intermediate cluster_reaction2 Reaction Step 2 (Optional) cluster_final Final Product Substituted Phenylacetonitrile Substituted Phenylacetonitrile Nucleophilic Addition Nucleophilic Addition Substituted Phenylacetonitrile->Nucleophilic Addition Cyclohexanone Cyclohexanone Cyclohexanone->Nucleophilic Addition α-Aryl-α-cyclohexylmethanol α-Aryl-α-cyclohexylmethanol Nucleophilic Addition->α-Aryl-α-cyclohexylmethanol Esterification/Modification Esterification/Modification α-Aryl-α-cyclohexylmethanol->Esterification/Modification Target Analog Target Analog Esterification/Modification->Target Analog

General Synthesis Workflow

Structure-Activity Relationship (SAR) and Biological Potential

While direct biological data for this compound is limited in the public domain, the structural motifs present in this molecule are common in compounds with anticonvulsant activity. The general pharmacophore for many anticonvulsant drugs includes a lipophilic aryl ring and a hydrogen-bonding moiety.

Several classes of compounds containing either cyclohexyl or substituted phenyl rings have been investigated for their anticonvulsant properties.

Table 3: Anticonvulsant Activity of Related Compound Classes

Compound ClassKey Structural FeaturesBiological Test ModelsGeneral SAR FindingsReference(s)
PhenylmethylenehydantoinsSubstituted phenyl ring, hydantoin coreMaximal Electroshock Seizure (MES)Alkyl and halogen substitutions on the phenyl ring enhance activity. Polar groups like -NO₂, -CN, and -OH tend to decrease or abolish activity.[3]
(Arylalkyl)imidazolesLipophilic aryl group, imidazole coreMES, Pentylenetetrazole (scPTZ)The alkylimidazole portion is considered the pharmacophore, with the aryl group influencing blood-brain barrier penetration.[4]
Phenytoin-like drugsPhenyl groups, hydrogen-bonding domainMESThe ability to form hydrogen bonds and the rotational freedom of the phenyl groups are important for activity.[5]

These findings suggest that modifications to the 4-methylphenyl group in this compound could significantly impact its biological activity. For instance, replacing the methyl group with other alkyl or halogen substituents might enhance anticonvulsant properties, while introducing polar groups could be detrimental.

The following DOT script illustrates the key pharmacophoric features often associated with anticonvulsant activity, which can be mapped onto the structure of this compound and its analogs.

Anticonvulsant Pharmacophore Model cluster_features Key Features Pharmacophore Pharmacophore Lipophilic_Aryl_Ring Lipophilic Aryl Ring (e.g., 4-methylphenyl) Pharmacophore->Lipophilic_Aryl_Ring Essential for binding Hydrogen_Bond_Acceptor Hydrogen Bond Acceptor (e.g., Nitrile group) Pharmacophore->Hydrogen_Bond_Acceptor Interaction with receptor Hydrophobic_Group Hydrophobic Group (e.g., Cyclohexyl) Pharmacophore->Hydrophobic_Group Modulates potency & ADME

Anticonvulsant Pharmacophore Model

Conclusion

This comparative guide has synthesized available structural and biological data to provide a framework for understanding this compound and its analogs. The crystal structure of a close methoxy analog provides a solid foundation for structural comparisons, highlighting the conformational preferences of the cyclohexyl ring. While direct biological data on a series of analogs is needed for a definitive SAR, analysis of related compound classes strongly suggests potential for anticonvulsant activity. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound analogs with diverse substitutions on the phenyl ring to elucidate a clear structure-activity relationship and to identify lead compounds for further development.

References

Safety Operating Guide

Personal protective equipment for handling Cyclohexyl(4-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols for handling Cyclohexyl(4-methylphenyl)acetonitrile in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally similar nitrile compounds and general best practices for chemical safety. Researchers, scientists, and drug development professionals should handle this compound with caution, assuming it to be hazardous.

Hazard Assessment

Personal Protective Equipment (PPE)

The following table summarizes the required and recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for Enhanced Safety
Eye and Face Safety glasses with side shields.Chemical splash goggles. For tasks with a high risk of splashing, a face shield should be worn in addition to goggles.[4][5]
Hand Disposable nitrile gloves.[6][7][8] Immediately replace gloves if they become contaminated.Double-gloving with nitrile gloves can increase breakthrough time for short-duration tasks.[5] For prolonged handling, consider heavier-duty chemical-resistant gloves.
Body A standard laboratory coat.[4][5]A flame-resistant lab coat should be worn if flammable solvents are in use. For larger quantities, a chemical-resistant apron over the lab coat is advised.
Footwear Closed-toe shoes.[4][5]Chemical-resistant shoe covers may be used in areas with a high risk of spills.
Respiratory Work in a well-ventilated area. A certified chemical fume hood is mandatory when handling the solid powder or creating solutions.If a fume hood is not available or ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is required.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential to ensure safety.

  • Preparation :

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest emergency eyewash station and safety shower before beginning work.

    • Have a chemical spill kit readily accessible.

  • Handling the Compound :

    • All weighing and transferring of the solid compound must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

    • Wash hands thoroughly with soap and water after removing gloves.[3][9]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Solid Chemical Waste Collect all solid this compound waste in a designated, labeled, and sealed waste container. The container should be clearly marked as "Hazardous Waste" with the full chemical name.
Contaminated Labware (disposable) Items such as used gloves, weighing paper, and pipette tips that have come into contact with the chemical should be placed in a sealed bag and disposed of in the solid hazardous waste container.
Contaminated Labware (reusable) Glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The rinsate must be collected as hazardous liquid waste. After rinsing, wash the glassware with soap and water.
Liquid Chemical Waste (solutions) Collect all solutions containing this compound in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[10][11]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area prep_spill Ensure Spill Kit is Accessible prep_area->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_solution Prepare Solution handle_transfer->handle_solution cleanup_decontaminate Decontaminate Work Surface handle_solution->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.